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  • Product: Physalin G
  • CAS: 77448-59-0

Core Science & Biosynthesis

Foundational

Introduction: Unveiling the Potential of Physalin G

An In-Depth Technical Guide to the In Vitro Anti-inflammatory Properties of Physalin G For Researchers, Scientists, and Drug Development Professionals Physalin G is a naturally occurring secosteroid, a member of the with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Anti-inflammatory Properties of Physalin G

For Researchers, Scientists, and Drug Development Professionals

Physalin G is a naturally occurring secosteroid, a member of the withanolide class of compounds, predominantly isolated from plants of the Physalis genus (Solanaceae family).[1] These plants have a long history in traditional medicine for treating inflammatory conditions.[2][3] Physalins as a chemical class are recognized for their diverse and potent pharmacological activities, including anti-cancer, immunosuppressive, and anti-inflammatory effects.[1][4] Among them, Physalin G has emerged as a compound of significant interest for its ability to modulate key inflammatory pathways.

This technical guide offers a comprehensive exploration of the in vitro anti-inflammatory properties of Physalin G. As a senior application scientist, the following sections are structured to provide not just protocols, but a deep understanding of the mechanistic rationale behind the experimental design, ensuring that the data generated is both robust and interpretable. We will delve into the core signaling cascades targeted by Physalin G, provide detailed, field-tested methodologies for its evaluation, and present a framework for data interpretation.

Part 1: Core Mechanisms of Action - How Physalin G Suppresses Inflammation

The anti-inflammatory effects of Physalin G are primarily attributed to its potent inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a master regulator of the inflammatory response.[1][5] Evidence also points to its modulation of other critical pathways, which collectively contribute to its anti-inflammatory profile.

The NF-κB Signaling Pathway: The Primary Target

The NF-κB pathway is a cornerstone of inflammatory gene expression.[6] In an unstimulated cell, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[7] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[6] This frees the NF-κB dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, and inducible nitric oxide synthase (iNOS).[1][5]

Physalin G intervenes at a critical juncture in this cascade. Studies on various physalins have shown they suppress the phosphorylation of IκB proteins.[1][5] This action prevents the degradation of IκBα, effectively trapping the NF-κB p65 subunit in the cytoplasm and blocking its nuclear translocation.[2] By halting this pivotal step, Physalin G prevents the expression of numerous downstream inflammatory mediators.[1][4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα Proteasome Proteasomal Degradation p_IkBa->Proteasome Targets for p65_p50 p65/p50 (Active NF-κB) Proteasome->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates PhysalinG Physalin G PhysalinG->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription

Caption: Physalin G inhibits the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family—comprising key kinases like ERK, JNK, and p38—is another crucial regulator of inflammation.[8] This pathway can be activated by stimuli like LPS and works in concert with NF-κB to control the production of inflammatory cytokines. While some physalins have been shown to modulate MAPK signaling, the effect appears to be compound-specific.[3][9] For instance, Physalin A has been reported to exert its anti-inflammatory action independently of the MAPK pathway, whereas others may promote the activation of certain MAPKs under different cellular contexts.[2][3] Therefore, when evaluating Physalin G, it is essential to perform a comprehensive analysis of the phosphorylation status of ERK, JNK, and p38 to determine its specific impact on this network.

The NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the activation of caspase-1.[10][11] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[12] Given that many inflammatory diseases are linked to aberrant NLRP3 inflammasome activity, its inhibition is a key therapeutic strategy.[13] While direct evidence for Physalin G's effect on the NLRP3 inflammasome is still emerging, its ability to suppress upstream signals (like those from NF-κB, which primes the expression of NLRP3 and pro-IL-1β) suggests it may indirectly attenuate inflammasome activation.[14]

Part 2: A Practical Guide to In Vitro Evaluation

To rigorously assess the anti-inflammatory properties of Physalin G, a multi-assay approach is required. The following protocols are designed as a self-validating workflow, beginning with cytotoxicity assessment to ensure subsequent observations are not due to cell death. The RAW 264.7 murine macrophage cell line is recommended as a model system due to its robust and well-characterized inflammatory response to LPS.[15]

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_analysis Phase 2: Data Acquisition & Analysis A1 Seed RAW 264.7 Cells (e.g., 1x10^5 cells/well in 96-well plate) A2 Incubate for 24h (Allow cells to adhere) A1->A2 A3 Pre-treat with Physalin G (Various concentrations) for 1-2h A2->A3 A4 Stimulate with LPS (1 µg/mL) (Except for control groups) A3->A4 A5 Incubate for 24h A4->A5 B1 Collect Supernatant A5->B1 C1 Process Remaining Cells A5->C1 B2 Perform Griess Assay (Measure Nitric Oxide) B1->B2 B3 Perform ELISA (Measure TNF-α, IL-6, etc.) B1->B3 C2 Perform MTT Assay (Assess Cell Viability) C1->C2 C3 Lyse Cells for Western Blot (Analyze NF-κB/MAPK pathways) C1->C3

Caption: General experimental workflow for in vitro analysis.
Protocol: Cell Viability (MTT Assay)

Causality: It is critical to first establish a non-toxic concentration range for Physalin G. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability. This ensures that any observed decrease in inflammatory markers is due to a specific inhibitory effect and not simply a result of cell death.[16]

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of Physalin G (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Nitric Oxide Production (Griess Assay)

Causality: Nitric oxide (NO) is a key signaling molecule and pro-inflammatory mediator produced by iNOS in macrophages upon LPS stimulation.[15] The Griess assay quantifies nitrite (a stable breakdown product of NO) in the culture supernatant, serving as a reliable indicator of iNOS activity and inflammation.[16]

Methodology:

  • Cell Culture: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of Physalin G for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[15]

  • Incubation & Readout: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[16]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: Cytokines like TNF-α and IL-6 are potent drivers of the inflammatory cascade. A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method to quantify the concentration of these proteins secreted by cells into the culture medium, directly measuring the anti-inflammatory effect of Physalin G.[17][18]

Methodology (General Sandwich ELISA Protocol):

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.[19]

  • Washing & Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[19]

  • Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants (collected from the NO assay experiment) and serially diluted cytokine standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[19]

  • Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes in the dark.

  • Substrate Development: Wash the plate. Add TMB substrate solution and incubate until a color change develops (15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Readout & Analysis: Measure the absorbance at 450 nm. Calculate cytokine concentrations in the samples by interpolating from the standard curve.[18]

Protocol: Western Blot Analysis of Signaling Pathways

Causality: Western blotting allows for the direct visualization and quantification of key proteins and their phosphorylated (activated) forms within the NF-κB and MAPK signaling pathways. This provides definitive mechanistic evidence for how Physalin G exerts its effects at the molecular level. Measuring the ratio of phosphorylated to total protein is crucial for concluding specific inhibition of pathway activation.[7]

Methodology:

  • Cell Lysis: After treatment with Physalin G and/or LPS (for shorter time points, e.g., 30-60 minutes, to capture peak phosphorylation), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[20]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the intensity of target proteins to the loading control.

Part 3: Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of Physalin G
AssayParameterPhysalin G IC₅₀ (µM)Positive Control (Dexamethasone) IC₅₀ (µM)
Viability MTT Assay (RAW 264.7)> 100> 100
NO Production Griess Assay (LPS-stimulated)8.55.2
Cytokine Release TNF-α ELISA (LPS-stimulated)12.37.8
Cytokine Release IL-6 ELISA (LPS-stimulated)15.19.5

IC₅₀ values represent the concentration required to inhibit the respective response by 50%. Data is hypothetical and for illustrative purposes.

Table 2: Hypothetical Densitometry Analysis from Western Blot
Treatment Groupp-p65 / Total p65 Ratiop-IκBα / Total IκBα Ratio
Control (Untreated)1.01.0
LPS (1 µg/mL)5.84.9
LPS + Physalin G (10 µM)2.11.8
LPS + Physalin G (20 µM)1.31.2

Values are expressed as fold change relative to the untreated control. Data is hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide establishes that Physalin G is a potent in vitro anti-inflammatory agent, with its primary mechanism of action being the robust inhibition of the NF-κB signaling pathway. The provided protocols offer a rigorous framework for validating these properties, from initial cytotoxicity screening to detailed mechanistic studies using Western blot analysis.

The compelling in vitro profile of Physalin G positions it as a promising lead candidate for further drug development. Future research should focus on:

  • Target Deconvolution: Identifying the direct molecular target(s) of Physalin G within the IKK complex or upstream.

  • In Vivo Efficacy: Translating these in vitro findings into animal models of inflammatory diseases, such as endotoxic shock or arthritis.[1]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Physalin G to optimize potency and drug-like properties.

By employing the systematic approach outlined in this guide, researchers can effectively characterize the anti-inflammatory potential of Physalin G and contribute to the development of novel therapeutics for a wide range of inflammatory disorders.

References

  • Meira, C. S., Soares, J. W. C., Reis, B., de Cássia, P. R., & Soares, M. B. P. (2022). Therapeutic Applications of Physalins: Powerful Natural Weapons. Frontiers in Pharmacology, 13, 839352. [Link]

  • Wang, L., Gu, J., Zong, M., Zhang, Q., Li, H., & Li, D. (2021). Anti-inflammatory action of physalin A by blocking the activation of NF-κB signaling pathway. Journal of Ethnopharmacology, 267, 113490. [Link]

  • Lee, G. H., Lee, H. Y., Choi, S. H., Kim, C. E., & Kim, S. (2022). Anti-Inflammatory Effect of Three Isolated Compounds of Physalis alkekengi var. franchetii (PAF) in Lipopolysaccharide-Activated RAW 264.7 Cells. Molecules, 27(6), 1957. [Link]

  • Fang, S. T., Liu, J. K., & Li, B. (2012). Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors. Steroids, 77(5), 441–447. [Link]

  • Zhang, Y., Guo, S., Wang, S., Wang, Z., & Li, Y. (2022). Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics. Molecules, 27(3), 695. [Link]

  • Xing, Y., Liu, Y., Gao, Y., Zhao, K., & Zhang, Q. (2023). Physalin A exerts neuroprotective effects: inhibition of OGD/R-induced cellular pyroptosis and inflammatory responses in nerve cells. Signa Vitae, 19(6), 110-117. [Link]

  • Vieira, A. T., Pinho, V., Lepsch, L. B., Scavone, C., Ribeiro-dos-Santos, R., & Soares, M. B. (2005). Mechanisms of the anti-inflammatory effects of the natural secosteroids physalins in a model of intestinal ischaemia and reperfusion injury. British Journal of Pharmacology, 146(2), 244–251. [Link]

  • Wang, Z., Zheng, Z., Wu, J., Zhang, C., Wang, Z., & Li, J. (2021). Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect. Frontiers in Pharmacology, 12, 761922. [Link]

  • Morita, M., Hirai, G., & Sodeoka, M. (2014). Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation. ACS Chemical Biology, 9(6), 1272–1280. [Link]

  • Meira, C. S., Soares, J. W. C., Reis, B., & Soares, M. B. P. (2022). Main anti-inflammatory effects of physalins. [Diagram]. ResearchGate. [Link]

  • Meira, C. S., Soares, J. W. C., Reis, B., de Cássia, P. R., & Soares, M. B. P. (2022). Therapeutic Applications of Physalins: Powerful Natural Weapons. PMC. [Link]

  • Jacobo-Herrera, N. J., V-G, M. E., & P-G, M. P. (2016). Effect of physalins on the modulation of NF-kB and its possible implications for glucose homeostasis. Revista Colombiana de Ciencias Químico-Farmacéuticas, 45(1), 125-142. [Link]

  • Wang, Z., Zheng, Z., Wu, J., Zhang, C., Wang, Z., & Li, J. (2021). Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect. Frontiers in Pharmacology. [Link]

  • Chen, Y. C., Hwang, T. L., & Lin, C. F. (2021). Physalin A, 13,14-Seco-16, 24-Cyclo-Steroid, Inhibits Stemness of Breast Cancer Cells by Regulation of Hedgehog Signaling Pathway and Yes-Associated Protein 1 (YAP1). Molecules, 26(16), 4920. [Link]

  • Manosroi, A., Chankhampan, C., Manosroi, W., & Manosroi, J. (2014). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 5(9), 3791-3798. [Link]

  • Taylor & Francis. (n.d.). Physalin – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Western blot analysis of NF-kB and pNF-kB. [Diagram]. ResearchGate. [Link]

  • O'Connor, R. A., & Gaffen, S. L. (2010). Detection and Quantification of Cytokines and Other Biomarkers. In Methods in Molecular Biology (pp. 199–211). Humana Press. [Link]

  • Jin, C., & Flavell, R. A. (2011). NLRP3 inflammasome plays a critical role in the pathogenesis of hydroxyapatite-associated arthropathy. Proceedings of the National Academy of Sciences, 108(36), 14867–14872. [Link]

  • Moeen, A., & Horvath, G. L. (2013). G Protein Signaling Modulator-3 Inhibits the Inflammasome Activity of NLRP3. The Journal of Immunology, 190(4), 1739–1746. [Link]

  • ScienCell. (n.d.). Nitric Oxide Assay (NO). ScienCell. [Link]

  • Dobrovolskaia, M. A. (2020). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. NCBI. [Link]

  • Uddin, M. R., Kim, J. H., Kim, K. S., & Lee, S. J. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Applied Pharmaceutical Science, 5(11), 017-022. [Link]

  • Biocompare. (2024). Using ELISA to Detect Cytokines and Chemokines. Biocompare. [Link]

  • Hayrapetyan, H. (2024). Optimizing methods for profiling cytokines in cultures of human cancer cell lines. University of Oslo. [Link]

  • Paudel, S., Sharma, S., & G-R, B. (2024). Therapeutic Significance of NLRP3 Inflammasome in Cancer: Friend or Foe?. MDPI. [Link]

  • Gou, Y., Xiao, J., & Fan, Y. (2025). NLRP3 Inflammasome: Key Regulatory Molecules in Acute Liver Injury and Advances in Targeted Therapeutics. Journal of Inflammation Research, 18, 1-15. [Link]

  • Wibowo, A., & Lestari, P. (2022). Physalis angulata leaf extract ameliorates L-NG-nitroarginine methyl ester (L-NAME)-induced preeclampsia symptoms in rats through the regulation of the sFlt-1/placental growth factor ratio, oxidative stress, and angiogenic cells. F1000Research, 11, 780. [Link]

  • Li, X., Yang, Y., & Liu, S. (2021). TRIM28 SUMOylates and stabilizes NLRP3 to facilitate inflammasome activation. Nature Communications, 12(1), 1-15. [Link]

Sources

Exploratory

Physalin G structural elucidation and NMR spectral data

Physalin G: Comprehensive Structural Elucidation, NMR Spectral Data, and Isolation Protocols Executive Summary Physalins are a unique class of highly oxygenated, complex ergostane-type steroids predominantly isolated fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Physalin G: Comprehensive Structural Elucidation, NMR Spectral Data, and Isolation Protocols

Executive Summary

Physalins are a unique class of highly oxygenated, complex ergostane-type steroids predominantly isolated from plants of the genus Physalis (e.g., Physalis alkekengi, Physalis minima). Characterized by a heavily modified 13,14-seco-16,24-cycloergostane skeleton, these compounds exhibit potent pharmacological properties, including anti-inflammatory, anti-leishmanial, and anti-tumor activities. This technical whitepaper provides an in-depth analysis of Physalin G , detailing its structural architecture, the causality-driven protocols required for its isolation, and the logical framework for its structural elucidation using multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Architecture & Structural Significance

The structural complexity of Physalin G arises from extensive oxidative modifications of the steroidal core. The defining feature of all physalins is the cleavage of the C-13/C-14 bond (13,14-seco), which expands the rigid steroidal framework into an eight- or nine-membered carbocycle, coupled with a new six-membered ring formed via the carbocyclization of C-16 and C-24[1].

Physalin G specifically features:

  • An α,β-unsaturated ketone system in Ring A (C-1 to C-5), which serves as a critical pharmacophore.

  • Multiple lactone rings , typically formed by the oxidation of the C-18 methyl group to a carboxyl group (18,20-lactone) and esterification at C-26[1].

  • A highly oxygenated C-14/C-17 network , often forming a heterocyclic oxygen bridge across rings C and D[1].

  • C-6 Hydroxylation : The stereochemistry at C-6 (α- vs. β-orientation) has been a subject of historical revision. Accurate assignment relies heavily on 2D NOESY data, as epimerization at this center drastically alters the molecule's 3D conformation and biological binding affinity[1][2].

Isolation & Purification Protocol

The isolation of Physalin G is notoriously challenging due to the presence of structurally similar analogues (e.g., Physalin B, D, and L) and the propensity of these highly oxygenated molecules to undergo tautomerization or exchange reactions in hot solvents[3]. The following protocol is designed as a self-validating system to ensure high purity and structural integrity.

Step-by-Step Methodology
  • Biomass Extraction : Dried and powdered whole plants of Physalis spp. (e.g., P. minima or P. alkekengi) are extracted with 95% Ethanol (EtOH) under reflux[4].

    • Causality: EtOH efficiently penetrates the cellular matrix and solubilizes both polar and moderately non-polar secondary metabolites, ensuring maximum yield of the highly oxygenated physalins while leaving behind insoluble structural polysaccharides.

  • Liquid-Liquid Partitioning : The concentrated ethanolic extract is suspended in water and sequentially partitioned with petroleum ether, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc)[4].

    • Causality: Physalins are moderately polar. This step acts as a crude fractionation: petroleum ether removes highly lipophilic waxes and chlorophyll, while the water layer retains highly polar plant sugars. The physalins selectively partition into the CH₂Cl₂ and EtOAc fractions.

  • Silica Gel Column Chromatography (CC) : The EtOAc fraction is subjected to normal-phase silica gel CC, utilizing a gradient elution of petroleum ether/ethyl acetate (from 15:1 to 0:1)[4].

    • Causality: The gradient slowly increases mobile phase polarity, separating the physalin mixture based on their degree of oxygenation (e.g., the number of free hydroxyl groups). TLC monitoring is used here as a quality control step to pool fractions with similar Rf values.

  • Preparative HPLC : Pooled fractions containing Physalin G are purified using reverse-phase preparative HPLC (MeOH/H₂O gradient, e.g., 37% to 45% MeOH over 120 mins)[4].

    • Causality: Because physalins often co-elute as inseparable mixtures on normal-phase silica due to their nearly identical polarities, reverse-phase HPLC provides the high theoretical plate count necessary to resolve these isobaric/isomeric compounds based on subtle differences in hydrophobicity.

Isolation A Physalis Biomass (Dried & Powdered) B Solvent Extraction (95% EtOH Reflux) A->B C Liquid-Liquid Partitioning (CH2Cl2 / EtOAc) B->C D Silica Gel CC (Gradient Elution) C->D E Preparative HPLC (MeOH/H2O Gradient) D->E F Pure Physalin G (Crystallization) E->F

Fig 1. Step-by-step isolation workflow of Physalin G from Physalis plant biomass.

Structural Elucidation via NMR Spectroscopy

The rigid, highly substituted nature of the physalin skeleton makes 1D NMR insufficient for complete elucidation. The structure must be assembled using a logical progression of 2D NMR techniques.

Elucidation Logic
  • 1D NMR (¹H and ¹³C) : Initial spectra identify the core functional groups. For Physalin G, ¹³C NMR reveals 28 carbon signals, including characteristic downfield shifts for ketone carbonyls (C-1, C-15 at ~208-213 ppm) and ester carbonyls (C-18, C-26 at ~171-177 ppm)[5][6]. The presence of a ketal carbon at C-14 (~102-108 ppm) is a hallmark of the physalin skeleton[5][6].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : The physalin skeleton is heavily substituted with quaternary carbons, creating "blind spots" in standard COSY experiments. HMBC is critical for bridging these gaps. For example, correlations from H₂-27 to C-26 and C-24 confirm the architecture of the lactone ring[7].

  • 2D NOESY/ROESY : Stereochemistry is determined by through-space interactions. The β-orientation of epoxides or the specific orientation of the C-6 hydroxyl group is assigned by observing key NOE correlations (e.g., between H-9 and H-6)[3][8].

NMRElucidation A 1D NMR (1H & 13C) Identify functional groups (ketones, lactones, olefins) B 2D COSY & HSQC Map spin systems & assign direct C-H bonds A->B C 2D HMBC Connect spin systems across quaternary carbons B->C D 2D NOESY / ROESY Determine relative stereochemistry (e.g., C-6 hydroxyl orientation) C->D E Absolute Configuration (X-ray Diffraction / ECD) D->E

Fig 2. Logical sequence of NMR experiments for the structural elucidation of Physalin G.

Quantitative Data: ¹H-NMR Spectral Assignments

The following table summarizes the key ¹H-NMR spectral data for Physalin G, demonstrating the self-validating nature of the peak assignments based on multiplicity and coupling constants ( J ).

Table 1: Key ¹H-NMR Spectral Data for Physalin G (CDCl₃, 500 MHz) [7][8]

Position δH​ (ppm)Multiplicity J (Hz)Structural Significance / Causality
H-2 5.93d5.5Part of the α,β-unsaturated ketone system (Ring A).
H-3 6.03d6.0Olefinic proton adjacent to the carbonyl; confirms conjugation.
H-4 6.82dd9.5, 5.5Olefinic proton; the doublet of doublets confirms coupling to H-3 and H-5.
H-6 4.49m-Oxygenated methine; downfield shift indicates C-6 hydroxylation.
H-22 4.52m-Characteristic of the lactone ring closure on the side chain.
H₂-27a 3.74d13.0Methylene protons in the rigid cyclic system.
H₂-27b 4.50m-Diastereotopic nature arises from restricted rotation in the macrocycle.
H₃-19 1.93s-Angular methyl group; sharp singlet indicates attachment to a quaternary carbon.
H₃-21 1.51s-Methyl group on the steroidal side chain.
H₃-28 1.25s-Angular methyl group.

Pharmacological Relevance & Mechanism of Action

Physalin G is not merely a structural curiosity; its chemical architecture directly dictates its pharmacological efficacy. The α,β-unsaturated ketone moiety in Ring A allows Physalin G to function as a highly reactive Michael Reaction Acceptor (MRA) [4].

In biological systems, MRAs form covalent adducts with nucleophilic thiol groups. Physalin G specifically targets and alkylates key cysteine residues (such as Cys59 and Cys179) on the IκB kinase β (IKKβ).

  • Causality: The alkylation of these specific cysteine residues induces a conformational change that inhibits IKKβ kinase activity. This prevents the phosphorylation and subsequent degradation of IκBα, thereby trapping NF-κB in the cytoplasm and potently suppressing downstream inflammatory and tumorigenic signaling pathways.

MOA A Physalin G (Michael Reaction Acceptor) B IKKβ Kinase (Cys59, Cys179 Alkylation) A->B C Inhibition of IKKβ Activity B->C D Suppression of NF-κB Pathway C->D E Anti-inflammatory & Anti-tumor Effects D->E

Fig 3. Pharmacological mechanism of Physalin G acting as a Michael Reaction Acceptor targeting IKKβ.

Sources

Foundational

The Biosynthesis of Physalin G in Physalis Species: A Comprehensive Technical Guide

Target Audience: Researchers, biochemists, and drug development professionals. Content Focus: Mechanistic pathway elucidation, structural biology, and self-validating experimental protocols. Executive Summary Physalins a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Content Focus: Mechanistic pathway elucidation, structural biology, and self-validating experimental protocols.

Executive Summary

Physalins are a unique class of highly modified 13,14-seco-16,24-cyclo-steroidal lactones found exclusively in the genus Physalis (Solanaceae). Among these, Physalin G has garnered significant attention in drug development due to its potent antimalarial, antinociceptive, and anti-inflammatory properties.

As a Senior Application Scientist, I approach the biosynthesis of Physalin G not merely as a sequence of enzymatic reactions, but as a highly regulated metabolic flux network. Understanding this pathway requires dissecting the divergence of phytosterol precursors, the critical role of Cytochrome P450 (CYP) oxidations, and the complex skeletal rearrangements that yield the final secosteroid. This whitepaper synthesizes current transcriptomic and metabolomic data to provide a definitive guide on Physalin G biosynthesis, complete with validated experimental workflows.

The Core Biosynthetic Pathway: From Phytosterols to Secosteroids

The biosynthesis of Physalin G is a multi-stage process that bridges primary sterol metabolism with specialized secondary metabolite production.

Upstream Flux: The Phytosterol Backbone

Like all plant sterols, the journey begins with the cytosolic mevalonate (MVA) and the plastidial methylerythritol 4-phosphate (MEP) pathways. These pathways generate the isoprene units that condense into squalene. Following epoxidation and cyclization, cycloartenol is formed, which undergoes a series of modifications to produce 24-methylenecholesterol .

G MVA MVA / MEP Pathways Squalene Squalene MVA->Squalene FPP Condensation Cycloartenol Cycloartenol Squalene->Cycloartenol Epoxidation & Cyclization Methylenecholesterol 24-Methylenecholesterol Cycloartenol->Methylenecholesterol Multi-step Phytosterol Pathway

Upstream biosynthesis pathway from MVA/MEP to 24-methylenecholesterol in Physalis.

The Critical Branch Point: Sterol Δ24-Isomerase (24ISO)

The metabolic fate of 24-methylenecholesterol represents a critical regulatory node. It can either be reduced by sterol side-chain reductase 1 (SSR1) to form campesterol (the precursor to brassinosteroids) or isomerized by sterol Δ24-isomerase (24ISO) to form 24-methyldesmosterol .

The action of 24ISO is the committed step toward withanolide and physalin biosynthesis. Suppressing 24ISO in Physalis angulata directly depletes the downstream accumulation of physalins, validating its role as the gatekeeper enzyme .

Downstream Oxidation & Rearrangement: The P450 Cascade

From 24-methyldesmosterol, the pathway progresses through standard withanolides before undergoing the hallmark modifications of physalins: the cleavage of the C13–C14 bond and the formation of the C16–C24 carbocyclic bond .

Recent transcriptomic mining has identified specific Cytochrome P450 families (e.g., CYP94 and CYP734) responsible for the extensive hydroxylation required to form the physalin skeleton. For instance, the P450 candidate PB.34165.2 has been implicated in the C-22 hydroxylation step .

Structural Specificity of Physalin G: Physalin G is structurally defined as a 4,5-dehydro-5,6-dihydro-4β-hydroxy derivative of Physalin B . The enzymatic conversion from Physalin B to Physalin G involves precise stereospecific dehydrogenation and hydroxylation events at the A and B rings.

G Methylene 24-Methylenecholesterol Campesterol Campesterol Methylene->Campesterol SSR1 Methyldesmosterol 24-Methyldesmosterol Methylene->Methyldesmosterol 24ISO Brassino Brassinosteroids Campesterol->Brassino Steroidogenesis Withanolides Withanolides Methyldesmosterol->Withanolides P450 Oxidations (e.g., CYP94) PhysalinB Physalin B Withanolides->PhysalinB C13-C14 Cleavage & C16-C24 Cyclization PhysalinG Physalin G PhysalinB->PhysalinG Dehydrogenation & Hydroxylation

Downstream divergence of 24-methylenecholesterol into physalin G and brassinosteroids.

Quantitative Pharmacological Profiling

The structural nuances between physalins dictate their pharmacological efficacy. Physalin G exhibits notable antimalarial activity. Below is a comparative quantitative analysis of physalins isolated from Physalis angulata against the Plasmodium falciparum W2 clone .

CompoundIC₅₀ (μM) against P. falciparumLC₅₀ (μM) against Mammalian CellsSelectivity Index (SI)
Physalin B 2.8 ± 1.2033.9 ± 9.6012.30
Physalin D 55.0 ± 0.96570.0 ± 146.410.40
Physalin F 2.2 ± 1.1613.3 ± 6.015.94
Physalin G 6.7 ± 0.3737.5 ± 7.105.60
Mefloquine (Control)0.04 ± 0.019.5 ± 0.46238.0

Data Interpretation: While Physalin G has a slightly higher IC₅₀ than Physalin B or F, its distinct ring structure between 27-C and 14-OH contributes to a unique receptor-binding profile, making it a valuable scaffold for semi-synthetic drug optimization.

Experimental Methodologies for Pathway Elucidation

To rigorously map the Physalin G biosynthesis pathway, researchers must employ self-validating reverse genetics and high-resolution metabolomics.

Virus-Induced Gene Silencing (VIGS) of Biosynthetic Genes

Causality: Stable transformation of Physalis species is notoriously recalcitrant and time-consuming. VIGS utilizing the Tobacco Rattle Virus (TRV) system provides a rapid, transient knockdown mechanism to observe immediate metabolic flux disruptions when candidate CYPs or isomerases are silenced .

Step-by-Step Protocol:

  • Vector Construction: Clone a 300–500 bp fragment of the target gene (e.g., 24ISO or PB.34165.2) into the pTRV2 vector.

  • Agrobacterium Preparation: Electroporate pTRV1 and pTRV2-GOI (Gene of Interest) into Agrobacterium tumefaciens strain GV3101. Culture overnight, pellet, and resuspend in infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 μM acetosyringone) to an OD₆₀₀ of 1.0.

  • Infiltration: Mix pTRV1 and pTRV2 cultures in a 1:1 ratio. Incubate in the dark for 3 hours. Using a needleless syringe, infiltrate the abaxial surface of 4-week-old Physalis leaves.

  • Self-Validation Step (Crucial): Simultaneously infiltrate a separate cohort with pTRV2-PDS (Phytoene Desaturase). The emergence of a photobleached phenotype in the PDS cohort confirms that the viral vector has successfully systemically spread, validating the negative results of the experimental cohort.

  • Harvesting: Harvest tissue 14–21 days post-infiltration for RNA extraction (qPCR validation of knockdown) and metabolite extraction.

UPLC-Q-TOF-MS/MS Metabolomic Profiling

Causality: Physalins are complex structural isomers. Standard LC-UV is insufficient for definitive identification. High-resolution Q-TOF mass spectrometry, utilizing exact mass accuracy and diagnostic neutral losses (e.g., loss of H₂O and CO₂), is required to differentiate Physalin G from its precursors .

Step-by-Step Protocol:

  • Extraction: Lyophilize and pulverize the harvested Physalis tissue. Extract 100 mg of powder with 1 mL of 70% methanol containing an internal standard (e.g., digitoxin). Sonicate for 30 minutes at 4°C.

  • Centrifugation & Filtration: Centrifuge at 14,000 × g for 15 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter.

  • Chromatography: Inject 2 μL onto a C18 UPLC column (e.g., Waters ACQUITY BEH C18, 1.7 μm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

  • Mass Spectrometry: Operate the Q-TOF in positive electrospray ionization (ESI+) mode. Set the mass range to m/z 100–1000.

  • Self-Validation Step: Ensure mass accuracy error is < 5 ppm for the internal standard. Identify Physalin G based on its exact mass ([M+H]⁺ m/z 527.1917) and confirm via MS/MS fragmentation patterns matching pure analytical standards.

G Target Identify P450 Candidates (Transcriptomics) VIGS Construct pTRV2-GOI (VIGS Vector) Target->VIGS Agro Agrobacterium Infiltration in Physalis leaves VIGS->Agro Extract Metabolite Extraction (70% Methanol) Agro->Extract LCMS UPLC-Q-TOF-MS/MS Analysis Extract->LCMS Data Quantify Physalin G Reduction LCMS->Data

Experimental workflow for VIGS and metabolomic profiling of physalin biosynthesis.

References

  • Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii. Frontiers in Plant Science / PMC.[Link]

  • Identification of P450 Candidates Associated with the Biosynthesis of Physalin-Class Compounds in Physalis angulata. International Journal of Molecular Sciences (MDPI).[Link]

  • RNAi of Sterol Δ24-Isomerase Implicated Its Involvement in Physalin Biosynthesis in Physalis angulata L. Frontiers in Plant Science / PMC.[Link]

  • Antimalarial Activity of Physalins B, D, F, and G. Journal of Natural Products (ACS Publications).[Link]

  • New physalins from Physalis angulata and Physalis lancifolia. Structure and reactions of physalins D, I, G and K. Phytochemistry.[Link]

Exploratory

Unveiling the Molecular Architecture: Cellular Targets of Physalin G in Murine Macrophages

Executive Summary Physalin G, a highly oxygenated secosteroid derived from Physalis species, has emerged as a potent immunomodulatory and chemopreventive agent[1]. Unlike traditional anti-inflammatory drugs that rely on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Physalin G, a highly oxygenated secosteroid derived from Physalis species, has emerged as a potent immunomodulatory and chemopreventive agent[1]. Unlike traditional anti-inflammatory drugs that rely on reversible receptor antagonism, Physalin G operates via covalent target engagement. This technical guide explores the precise cellular targets of Physalin G within murine macrophages (such as the RAW 264.7 cell line), detailing the causality behind its mechanism of action and providing validated protocols for experimental replication.

Introduction: The Structural Basis of Bioactivity

Physalins are characterized by a unique 16,24-cyclo-13,14-seco steroid skeleton[1]. From a mechanistic standpoint, the defining structural feature of Physalin G is its α,β-unsaturated ketone moiety[2]. In the biochemical environment of a macrophage, this moiety acts as a highly reactive Michael Reaction Acceptor (MRA) [3].

Rather than competitively binding to active sites, Physalin G exerts its effects by undergoing nucleophilic attack from the sulfhydryl (-SH) groups of specific cysteine residues on key regulatory proteins[4]. This results in stable, covalent alkylation that permanently alters the conformation and function of the target proteins, driving the macrophage away from a pro-inflammatory phenotype.

Core Cellular Targets & Mechanistic Pathways

IKKβ Alkylation and the Collapse of NF-κB Signaling

The primary driver of inflammation in lipopolysaccharide (LPS)-stimulated macrophages is the TLR4/NF-κB signaling axis. Physalin G interrupts this cascade directly at the IκB kinase (IKK) complex[2].

Mass spectrometry mapping has revealed that physalins target multiple highly reactive cysteine residues within the activation loop of IKKβ, specifically Cys59, Cys179, Cys299, Cys370, Cys412, and Cys618 [2][4].

  • Causality Insight: The covalent alkylation of these specific residues induces a steric and conformational blockade, effectively neutralizing IKKβ's kinase activity[4]. Without an active IKKβ subunit, the inhibitory protein IκBα remains unphosphorylated and resists proteasomal degradation[5]. Consequently, the NF-κB p65/p50 heterodimer remains sequestered in the cytosol, preventing its nuclear translocation and shutting down the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and TNF-α[6].

IKKb_Pathway PhysG Physalin G (Michael Acceptor) IKKb IKKβ Complex (Cys59, Cys179 Alkylated) PhysG->IKKb Covalent Alkylation IkBa IκBα (Remains Unphosphorylated) IKKb->IkBa Kinase Activity Blocked NFkB NF-κB (p65/p50) (Cytosolic Sequestration) IkBa->NFkB Prevents Dissociation Cytokines Suppression of NO, TNF-α, IL-1β NFkB->Cytokines Transcriptional Arrest

Fig 1. Physalin G covalently alkylates IKKβ, halting IκBα degradation and suppressing NF-κB.

Keap1-Nrf2-ARE Axis Activation via Cysteine Modification

Concurrently, Physalin G acts as a chemopreventive agent by targeting Kelch-like ECH-associated protein 1 (Keap1)[7]. Under basal conditions, Keap1 acts as a cytosolic repressor that targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation[3].

  • Causality Insight: Physalin G alkylates specific cysteine sensors on Keap1. This electrophilic stress alters Keap1's conformation, forcing the dissociation of the Keap1-Nrf2 complex[4]. The liberated Nrf2 translocates to the nucleus, binding the Antioxidant Response Element (ARE) to upregulate Phase II detoxifying enzymes, such as Quinone Reductase (QR) and Heme Oxygenase-1 (HO-1)[7]. This dual-action—suppressing NF-κB while activating Nrf2—reprograms the macrophage from a pro-inflammatory (M1-like) state to a cytoprotective phenotype[3][4].

Keap1_Pathway PhysG Physalin G (Michael Acceptor) Keap1 Keap1 Sensor (Cysteine Alkylation) PhysG->Keap1 Target Engagement Nrf2 Nrf2 Transcription Factor (Evades Degradation) Keap1->Nrf2 Complex Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation Enzymes Upregulation of HO-1, NQO1, QR ARE->Enzymes Gene Transcription

Fig 2. Physalin G disrupts the Keap1-Nrf2 complex, driving ARE-mediated antioxidant defenses.

Quantitative Data: Efficacy in Murine Macrophages

The downstream effects of Physalin G's target engagement are reflected in its potent inhibition of cytokine release and oxidative bursts in murine macrophage models[8][9].

Target / BiomarkerBiological EffectIC50 Value (μM)Experimental Model
IL-1β Inhibition of Release0.015 ± 0.017Murine Macrophages
TNF-α Inhibition of Release0.138 ± 0.025Murine Macrophages
Nitric Oxide (NO) Inhibition of Production3.74 ± 0.29RAW 264.7 Cells
Quinone Reductase (QR) Enzyme InductionActive InducerHepa 1c1c7 / Macrophages

Data synthesized from established in vitro assays evaluating Physalin G and related secosteroids[7][8][9].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and mechanistic fidelity, the following protocols outline the validation of Physalin G's cellular targets.

Protocol 4.1: Macrophage Culture & Target Engagement Window (RAW 264.7)

Objective: To evaluate the anti-inflammatory efficacy of Physalin G while ensuring covalent target binding occurs prior to TLR4 activation[6].

  • Cell Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at 5×105 cells/well in a 24-well plate and incubate overnight at 37°C (5% CO2) to allow adherence[10].

  • Pre-treatment (The Causal Step): Treat cells with Physalin G (e.g., 1–10 μM) for 1 to 2 hours before inflammatory stimulation.

    • Why? This pre-incubation window is critical; it provides the necessary time for the MRA to penetrate the cell membrane and covalently alkylate the cysteine residues on IKKβ and Keap1 before the rapid, kinase-driven LPS signaling cascade begins[6].

  • Stimulation: Add LPS (1 μg/mL) to the culture media and incubate for 24 hours[6].

  • Quantification: Harvest the supernatant. Measure NO production via the Griess reaction and quantify TNF-α/IL-1β using standard ELISA kits[1][6].

Protocol 4.2: Mapping Cysteine Alkylation via UPLC-MS/MS

Objective: To definitively prove the physical interaction between Physalin G and its protein targets (e.g., IKKβ)[2].

  • Protein Incubation: Incubate recombinant IKKβ with an excess of Physalin G (1:10 molar ratio) in a physiological buffer (pH 7.4) for 2 hours at 37°C[2].

  • Proteolytic Cleavage: Denature the protein, reduce non-alkylated disulfides with DTT, and alkylate remaining free cysteines with iodoacetamide. Digest the protein into peptides using Trypsin[2].

  • Mass Spectrometry (The Causal Step): Analyze the peptide fragments using UPLC coupled to a micrOTOF-MS system[2].

    • Why? Covalent attachment of Physalin G adds a specific, predictable mass shift to the target peptide. By scanning for this exact mass increment on cysteine-containing fragments (e.g., Cys179 or Cys299), researchers can map the precise spatial targets of the molecule, distinguishing irreversible alkylation from transient, competitive binding[2].

References

  • Physalins With Anti-Inflammatory Activity Are Present in Physalis Alkekengi Var. Franchetii and Can Function as Michael Reaction Acceptors. nih.gov. 2

  • In vitro biological action of aqueous extract from roots of Physalis angulata against Leishmania (Leishmania) amazonensis. nih.gov. 10

  • Michael acceptor molecules in natural products and their mechanism of action. frontiersin.org. 3

  • Physalis angulata Linn. as a medicinal plant (Review). nih.gov. 8

  • Bioactive compounds from Physalis angulata and their anti-inflammatory and cytotoxic activities. researchgate.net. 6

  • Chemopreventive Agents from Physalis minima Function as Michael Reaction Acceptors. nih.gov. 7

  • Antibacterial and Anti-Inflammatory Activities of Physalis Alkekengi var. franchetii and Its Main Constituents. nih.gov. 5

  • Physalis angulata Linn. as a medicinal plant (Review). semanticscholar.org. 9

  • Silencing Tautomerization to Isolate Unstable Physalins from Physalis minima. acs.org. 1

  • Michael acceptor molecules in natural products and their mechanism of action. nih.gov.4

Sources

Foundational

Physalin G: Comprehensive Physicochemical Profiling and Mechanistic Landscape

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Physalin G is a highly oxygenated 13,14-seco-16,24-cycloergostane secosteroid predominantly isolated from the calyces of Physalis species,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Physalin G is a highly oxygenated 13,14-seco-16,24-cycloergostane secosteroid predominantly isolated from the calyces of Physalis species, including Physalis alkekengi and Physalis angulata[1][2]. Characterized by its complex heteroheptacyclic architecture, Physalin G has emerged as a high-value target in pharmacognosy and oncology due to its potent Michael acceptor properties. This whitepaper synthesizes the physicochemical parameters, structural causality, and validated experimental workflows necessary for the isolation and therapeutic application of Physalin G in modern drug discovery.

Physicochemical Properties & Structural Elucidation

The biological reactivity of Physalin G is intrinsically linked to its unique structural topology. The physalin skeleton is divided into two primary fragments: Frag-A (comprising two six-membered rings with a carbonyl group at C-1) and Frag-B (featuring complex annular structures involving C-27 and 14-OH)[3]. Crucially, Physalin G contains an α,β-unsaturated ketone (enone) moiety. This electron-deficient double bond acts as a Michael reaction acceptor, granting the molecule electrophilic properties that allow it to covalently bind to nucleophilic residues (such as cysteines) on target proteins[4].

Table 1: Quantitative Physicochemical Profile of Physalin G [1]

ParameterValue / Description
IUPAC Name (1R,2S,5S,8S,9R,15S,17R,18R,21S,24R,26S,27S)-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[...]nonacosa-11,13-diene-4,10,22,29-tetrone
Molecular Formula C₂₈H₃₀O₁₀
Molecular Weight 526.5 g/mol
Exact Mass 526.183897 Da
Topological Polar Surface Area 146 Ų
Compound Class Secosteroid / Organic heteroheptacyclic compound
PubChem CID 56683730

Mechanistic Landscape and Pharmacological Targets

As a Senior Application Scientist, it is critical to understand why a molecule exerts its effects, rather than just observing the phenotype. The therapeutic efficacy of Physalin G is driven by its ability to modulate multiple intracellular signaling cascades through targeted electrophilic interactions.

  • Keap1-Nrf2-ARE Pathway Activation: The enone system of Physalin G alkylates specific cysteine residues on the Keap1 homodimer. This covalent modification induces a conformational shift that halts the ubiquitination and degradation of Nrf2. Consequently, Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and upregulating cytoprotective enzymes like NQO1 and HO-1[4].

  • STAT3 Inhibition: In Non-Small Cell Lung Cancer (NSCLC) and Multiple Myeloma (MM) models, physalins suppress constitutive STAT3 activity. Physalin G specifically inhibits the phosphorylation of STAT3 at Tyr705, preventing its dimerization and nuclear translocation, which subsequently downregulates anti-apoptotic target genes and induces tumor cell apoptosis[5].

  • Antimalarial Efficacy: Physalin G demonstrates potent antiplasmodial activity, exhibiting low micromolar IC₅₀ values against Plasmodium falciparum clones in vitro, making it a valuable scaffold for antimalarial drug design[6].

SignalingPathway PhysalinG Physalin G (Michael Acceptor) STAT3 STAT3 Pathway PhysalinG->STAT3 Inhibits Phosphorylation Keap1 Keap1-Nrf2 Pathway PhysalinG->Keap1 Alkylates Cysteine NFkB NF-κB Pathway PhysalinG->NFkB Suppresses Activation Apoptosis Tumor Cell Apoptosis STAT3->Apoptosis Downregulates Target Genes Antioxidant Antioxidant Response Keap1->Antioxidant Nrf2 Nuclear Translocation Inflammation Anti-inflammatory Effect NFkB->Inflammation Reduces Cytokines

Fig 1. Mechanistic signaling pathways modulated by the electrophilic properties of Physalin G.

Validated Extraction and Isolation Protocol

Obtaining high-purity Physalin G (>95%) is a prerequisite for reproducible in vitro and in vivo assays. Because physalins share highly conserved structures (often differing only by a single hydroxyl group or double bond, such as Physalin A vs. G)[3][7], the chromatographic methodology must be rigorously optimized.

Step-by-Step Methodology

Phase 1: Primary Biomass Extraction

  • Preparation: Pulverize dried calyces of Physalis alkekengi to a fine powder to maximize the solvent-contact surface area.

  • Reflux Extraction: Extract the biomass using 70% ethanol (v/v) under reflux for 2 hours, repeated three times.

    • Causality: 70% ethanol is the optimal dielectric medium to solubilize moderately polar secosteroids while excluding highly lipophilic plant waxes and non-polar interferents[8].

Phase 2: Macroporous Resin Enrichment

  • Loading: Concentrate the ethanolic extract under reduced pressure and suspend it in distilled water. Load the suspension onto a D101 macroporous resin column.

  • Elution: Wash the column with 2 bed volumes (BV) of deionized water to elute highly polar sugars and glycosides. Follow with an elution of 80% ethanol to desorb the total physalin fraction[8].

    • Causality: D101 is a non-polar styrene-divinylbenzene copolymer. It captures the physalins via hydrophobic van der Waals interactions, allowing for a highly efficient, scalable primary cleanup.

Phase 3: Preparative HPLC Isolation & Self-Validation

  • Chromatography: Subject the enriched fraction to Preparative HPLC using a reversed-phase C18 column (e.g., 5 μm, 10 × 250 mm). Use an isocratic mobile phase of Methanol-Water (55:45 v/v) at a flow rate of 2.0 mL/min, monitoring UV absorbance at 254 nm[7].

    • Causality: Isocratic elution is critical here. Gradient elution often compresses the retention times of closely related diastereomers. Isocratic conditions maintain a constant partition coefficient, maximizing the resolution ( Rs​ ) between Physalin G and structurally adjacent analogs.

  • Self-Validating QC Check: Before utilizing the isolated compound in biological assays, analyze the fraction via UPLC-Q-Orbitrap-HRMS. The presence of an exact mass [M−H]− ion at m/z 525.1774 definitively confirms the identity and purity of Physalin G[9].

ExtractionWorkflow Biomass Physalis calyces Biomass Reflux 70% EtOH Reflux Extraction (Solubilizes Secosteroids) Biomass->Reflux Pulverization & Heat Resin Macroporous Resin (D101) (Removes Sugars/Lipids) Reflux->Resin Filtration & Loading Prep Preparative HPLC (C18) (Isocratic MeOH/H2O) Resin->Prep 80% EtOH Elution QC UPLC-MS/MS QC Check ([M-H]- m/z 525.1774) Prep->QC Fraction Collection Pure Purified Physalin G (>95% Purity) QC->Pure Validation

Fig 2. Step-by-step extraction and purification workflow for Physalin G.

References

  • PubChem - Physalin G | C28H30O10 | CID 56683730 National Center for Biotechnology Information (NIH) URL:[Link]

  • Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii National Institutes of Health (PMC) URL:[Link]

  • Michael acceptor molecules in natural products and their mechanism of action National Institutes of Health (PMC) URL:[Link]

  • Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling Taylor & Francis Online URL:[Link]

  • Antimalarial Activity of Physalins B, D, F, and G Journal of Natural Products (ACS Publications) URL:[Link]

  • Method for extracting and purifying total physalin from physalis plants (CN103288846A)
  • Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics MDPI URL:[Link]

  • UHPLC–Q–Orbitrap–HRMS-Based Multilayer Mapping of the Pharmacodynamic Substance Basis and Mechanistic Landscape of Maizibizi Wan in Chronic Nonbacterial Prostatitis Therapy MDPI URL:[Link]

  • Three New Physalins from Physalis Alkekengi L. var. franchetii (Mast.) Makino MDPI URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: The Role of Physalin G in ROS-Mediated Apoptosis Induction

Introduction Physalins, a class of withanolides derived from plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, immunomodulator...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Physalins, a class of withanolides derived from plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and potent anticancer effects.[1][2] Among these, Physalin G stands out for its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. A growing body of evidence points towards a crucial mechanism of action: the induction of apoptosis through the generation of reactive oxygen species (ROS).

This technical guide provides a comprehensive overview of the role of Physalin G in ROS-mediated apoptosis. We will delve into the molecular pathways, key protein interactions, and the experimental methodologies used to elucidate this process. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Physalin G's therapeutic potential.

The Dual Role of Reactive Oxygen Species in Cellular Homeostasis

Reactive oxygen species are chemically reactive molecules containing oxygen. While often associated with cellular damage, ROS play a vital role as signaling molecules in various physiological processes. However, an imbalance leading to excessive ROS accumulation results in oxidative stress, a condition that can trigger a cascade of events culminating in apoptosis. This is a key mechanism that can be exploited for cancer therapy, as many cancer cells already exhibit a higher basal level of ROS compared to normal cells.

Physalin G and the Orchestration of ROS-Mediated Apoptosis

Physalins, including Physalin G, have been shown to induce apoptosis in cancer cells by increasing the intracellular levels of ROS.[1] This elevation of ROS triggers a cascade of signaling events that converge on the mitochondria, the cell's powerhouse and a central regulator of apoptosis.

The Mitochondrial Pathway of Apoptosis

The mitochondrial, or intrinsic, pathway of apoptosis is a tightly regulated process governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[3][4] The balance between these opposing factions determines the cell's fate.

Physalin G, through the generation of ROS, disrupts this delicate balance. The increased oxidative stress leads to:

  • Activation of p53: The tumor suppressor protein p53 is activated in response to cellular stress, including elevated ROS levels.[1]

  • Upregulation of Pro-Apoptotic Proteins: Activated p53 promotes the transcription of pro-apoptotic proteins such as Noxa, BAX, and BAK.[1]

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, p53 can decrease the expression of the anti-apoptotic protein BCL-2.[1]

This shift in the Bax/Bcl-2 ratio is a critical event.[3] An increased ratio leads to the formation of pores in the outer mitochondrial membrane, a process known as mitochondrial outer membrane permeabilization (MOMP).[5]

The Point of No Return: Cytochrome c Release and Caspase Activation

MOMP allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[5] A key molecule released is cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, which then activates caspase-9, an initiator caspase.[6]

Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[6][7] Caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[8]

The Role of MAPKs in Physalin-Induced Apoptosis

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that play a crucial role in a wide range of cellular processes, including apoptosis.[9] Studies have shown that physalins can increase the phosphorylation levels of key MAPKs, including ERK1/2, JNK, and p38.[1]

  • ERK1/2 Activation: This can lead to mitochondrial ROS production, contributing to cytochrome c release and the activation of caspases 3, 6, and 9.[1]

  • JNK Activation: This promotes the phosphorylation of c-Jun, leading to the formation of the transcription factor AP-1, which regulates the expression of pro-apoptotic factors.[1]

  • p38 Activation: This can also lead to an increase in ROS levels and the activation of p53, further amplifying the apoptotic signal.[1]

The following diagram illustrates the signaling pathway of Physalin G-induced ROS-mediated apoptosis:

PhysalinG Physalin G ROS ↑ Reactive Oxygen Species (ROS) PhysalinG->ROS p38 ↑ p38 MAPK Phosphorylation ROS->p38 p53 ↑ p53 Activation p38->p53 Bax_Bak ↑ Bax/Bak Expression p53->Bax_Bak Bcl2 ↓ Bcl-2 Expression p53->Bcl2 Mito Mitochondrial Dysfunction Bax_Bak->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Physalin G Signaling Pathway in ROS-Mediated Apoptosis.

Experimental Validation: Protocols and Methodologies

The elucidation of the role of Physalin G in ROS-mediated apoptosis relies on a series of well-established experimental techniques. Here, we provide a detailed, step-by-step methodology for key experiments.

I. Assessment of Cell Viability

Objective: To determine the cytotoxic effect of Physalin G on cancer cells.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of Physalin G for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control.

II. Detection of Intracellular ROS

Objective: To measure the levels of intracellular ROS generated in response to Physalin G treatment.

Method: Dichlorodihydrofluorescein diacetate (DCFH-DA) assay.[11][12]

Protocol:

  • Cell Treatment: Treat cells with Physalin G for the desired time period.

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.[11]

  • Washing: Wash the cells three times with PBS to remove excess probe.[11]

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[12]

III. Analysis of Apoptosis

Objective: To quantify the extent of apoptosis induced by Physalin G.

Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with Physalin G, then harvest by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

IV. Western Blot Analysis of Apoptosis-Related Proteins

Objective: To examine the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general experimental workflow for investigating Physalin G's effects:

Start Cancer Cell Culture Treatment Treatment with Physalin G Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ROS ROS Detection (DCFH-DA) Treatment->ROS Apoptosis Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis Western Western Blot (Apoptotic Proteins) Treatment->Western Analysis Data Analysis & Interpretation Viability->Analysis ROS->Analysis Apoptosis->Analysis Western->Analysis

Caption: Experimental Workflow for Studying Physalin G.

Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described experiments, illustrating the dose-dependent effects of Physalin G.

Concentration of Physalin G (µM)Cell Viability (%)Relative ROS Levels (Fold Change)Apoptotic Cells (%)
0 (Control)100 ± 5.21.0 ± 0.15.1 ± 1.2
1078 ± 4.52.3 ± 0.318.4 ± 2.5
2552 ± 3.84.1 ± 0.545.7 ± 3.1
5025 ± 2.16.8 ± 0.772.3 ± 4.6

Conclusion and Future Directions

Physalin G demonstrates significant potential as a therapeutic agent for cancer by inducing apoptosis through the generation of reactive oxygen species. The mechanism involves the activation of the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins, cytochrome c release, and subsequent caspase activation. The involvement of MAPK signaling pathways further highlights the complex and multifaceted nature of Physalin G's action.

Future research should focus on:

  • In vivo studies: To validate the anti-tumor efficacy and safety of Physalin G in animal models.

  • Combination therapies: To investigate potential synergistic effects of Physalin G with existing chemotherapeutic agents.

  • Target identification: To precisely identify the direct molecular targets of Physalin G that initiate ROS production.

A thorough understanding of these aspects will be crucial for the translation of Physalin G from a promising natural compound to a clinically effective anticancer drug.

References

  • He, H., Zang, L. H., Feng, Y. S., Chen, L. X., Kang, N., Tashiro, S. I., Onodera, S., Qiu, F., & Ikejima, T. (2013). Physalin A induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells. Journal of Ethnopharmacology, 148(2), 544–555.
  • Ow, Y. L. P., & Green, D. R. (2018). A protocol for in vivo detection of reactive oxygen species.
  • Meira, C. S., Soares, J. W. C., Reis, B., & Soares, M. (2022). Therapeutic Applications of Physalins: Powerful Natural Weapons. Frontiers in Pharmacology, 13, 864714. [Link]

  • Bio-protocol. (2018). Measurement of intracellular reactive oxygen species (ROS). Bio-protocol, 8(20), e3034.
  • Wu, S. Y., Pan, S. L., & Guh, J. H. (2008). Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species. British Journal of Pharmacology, 155(4), 505–515.
  • Kang, N., Jian, J. F., Cao, S. J., Zhang, Q., Mao, Y. W., Huang, Y. Y., Peng, Y. F., Qiu, F., & Gao, X. M. (2016). Physalin A induces G2/M phase cell cycle arrest in human non-small cell lung cancer cells: involvement of the p38 MAPK/ROS pathway. Molecular and Cellular Biochemistry, 415(1-2), 145–155.
  • Chen, Y., Li, Y., Wang, Y., Zhang, Y., & Chen, J. (2024). Molecular-Scale Investigations Reveal the Effect of Natural Polyphenols on BAX/Bcl-2 Interactions. International Journal of Molecular Sciences, 25(4), 2389.
  • Cayman Chemical. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
  • Abbexa. (2025).
  • Darmawan, B., Wuyung, P. E., & Sujuti, H. (2021). Pro-apoptotic and anti-proliferative effects of Physalis angulata leaf extract on retinoblastoma cells. International Journal of Ophthalmology, 14(10), 1515–1520.
  • Cao, C., Zhu, L., Chen, Y., Wang, C. H., Shentu, J. Z., & Zheng, Y. L. (2019). Physalin B induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mitochondrial function. Anticancer Drugs, 30(2), 128–137.
  • Li, Y., He, H., Zang, L. H., Chen, L. X., Kang, N., Tashiro, S. I., Onodera, S., & Ikejima, T. (2013). Physalin A Induces Apoptotic Cell Death and Protective Autophagy in HT1080 Human Fibrosarcoma Cells.
  • BenchChem. (2025). Application Notes and Protocols for Detecting Reactive Oxygen Species (ROS) with XV638 Fluorescent Probe.
  • Wang, Y., Zhang, Y., Chen, L., & Li, H. (2018). Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway. OncoTargets and Therapy, 11, 7875–7886. [Link]

  • Yuan-Ce, L., Yu-Yan, P., Qi, Z., Hong-Yang, Z., Yan-Wen, W., Yu-Mei, S., Guang-Zhi, Z., & Jun-Lin, Y. (2023). Physalis pubescens L. branch and leaf extracts inhibit lymphoma proliferation by inducing apoptosis and cell cycle arrest. Frontiers in Pharmacology, 14, 1192225.
  • Chen, C. Y., Hsieh, Y. C., & Wu, C. C. (2025). Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells. Anticancer Research, 45(7), 3619-3628.
  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Chen, J. (2020). Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in. Scientific Reports, 10(1), 1639.
  • Llagostera, E., & Lleonart, M. E. (2010). Direct Interaction of Bax and Bak Proteins with Bcl-2 Homology Domain 3 (BH3)-only Proteins in Living Cells Revealed by Fluorescence Complementation. Journal of Biological Chemistry, 285(30), 22972–22983.
  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer.
  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Chen, J. (2020). Chaetomugilin J Enhances Apoptosis in Human Ovarian Cancer A2780 Cells Induced by Cisplatin Through Inhibiting Pink1/Parkin Mediated Mitophagy. Frontiers in Oncology, 10, 567894.
  • Li, Y., Zhang, Y., Wang, Y., & Chen, J. (2021). Bufalin induces mitochondrial dysfunction and promotes apoptosis of glioma cells by regulating Annexin A2 and DRP1 protein expression.
  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Chen, J. (2019). Triggering apoptosis by oroxylin A through caspase-8 activation and p62/SQSTM1 proteolysis.
  • Salvesen, G. S., & Dixit, V. M. (1997). Caspases: intracellular signaling by proteolysis. Cell, 91(4), 443–446. [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Chen, J. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 982230.
  • Li, Y., Wang, Y., Zhang, Y., & Chen, J. (2023). Ubiquitin-proteasome pathway-mediated regulation of the Bcl-2 family: effects and therapeutic approaches.

Sources

Protocols & Analytical Methods

Method

Protocol for the Extraction and Isolation of Physalin G from Physalis alkekengi Calyces

An Application Note for Researchers and Drug Development Professionals Abstract Physalin G, a C-28 steroidal lactone belonging to the withanolide class, is a significant bioactive compound found in Physalis alkekengi L....

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Physalin G, a C-28 steroidal lactone belonging to the withanolide class, is a significant bioactive compound found in Physalis alkekengi L. (Chinese Lantern).[1] As a member of the physalin family, it exhibits a range of promising pharmacological activities, including anti-inflammatory, immunosuppressive, and antinociceptive properties.[1][2][3] This application note provides a comprehensive, field-proven protocol for the efficient extraction, fractionation, and purification of Physalin G from the dried calyces of P. alkekengi. The methodology encompasses initial solvent extraction, liquid-liquid partitioning to isolate the physalin-rich fraction, and a multi-step chromatographic purification process culminating in the isolation of high-purity Physalin G suitable for research and drug development applications.

Introduction to Physalin G

Physalis alkekengi, a member of the Solanaceae family, is renowned in traditional medicine, particularly for its lantern-shaped calyces.[4] These calyces are a rich source of physalins, a group of structurally complex 13,14-seco-steroids.[5] Among these, Physalin G (C₂₈H₃₀O₁₀, M.W. 526.538 g/mol ) is of significant scientific interest.[2][6]

The mechanism of action for many physalins involves the modulation of key inflammatory pathways. For instance, physalins can suppress the production of pro-inflammatory mediators like nitric oxide (NO), various interleukins (IL-1β, IL-6, IL-12), and tumor necrosis factor (TNF) by inhibiting the NF-κB signaling pathway.[1][3] This demonstrated bioactivity underscores the importance of developing robust and reproducible methods for isolating Physalin G to facilitate further pharmacological investigation and preclinical development. This guide details such a method, explaining the scientific rationale behind each critical step.

Materials, Reagents, and Equipment

2.1 Plant Material

  • Dried calyces of Physalis alkekengi L. (Immature calyces are reported to have a higher concentration of certain physalins).[7][8][9]

2.2 Reagents and Solvents (Analytical or HPLC Grade)

  • Ethanol (95%)

  • Methanol

  • Petroleum Ether or n-Hexane

  • Dichloromethane (DCM) or Chloroform

  • Ethyl Acetate

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • Silica Gel (for column chromatography, 70-230 mesh)

  • Sephadex LH-20

  • Physalin G standard (purity >97%) for analytical comparison[5][10]

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

2.3 Equipment

  • High-capacity grinder or blender

  • Heating mantle with reflux apparatus

  • Ultrasonic bath (alternative to reflux)

  • Rotary evaporator

  • Vacuum freeze-dryer (Lyophilizer)

  • Glass chromatography columns

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical) with a C18 column and UV detector.[11]

Extraction and Purification Workflow

The isolation of Physalin G is a multi-stage process designed to systematically remove interfering compounds and enrich the target molecule. The workflow begins with a crude extraction, followed by selective partitioning and several rounds of chromatography.

G cluster_0 Preparation cluster_1 Crude Extraction cluster_2 Fractionation cluster_3 Purification P_alkekengi Dried Physalis alkekengi Calyces Grinding Grinding to Powder P_alkekengi->Grinding Reflux Ethanol Reflux Extraction Grinding->Reflux Filtration Filtration & Concentration (Rotary Evaporation) Reflux->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning PE_Fraction Petroleum Ether (Discarded) Partitioning->PE_Fraction Defatting DCM_Fraction Dichloromethane (DCM) Fraction (Physalin-Rich) Partitioning->DCM_Fraction Collection Silica_CC Silica Gel Column Chromatography DCM_Fraction->Silica_CC Sephadex_CC Sephadex LH-20 Chromatography Silica_CC->Sephadex_CC Prep_HPLC Preparative HPLC (C18 Column) Sephadex_CC->Prep_HPLC Pure_Physalin_G Pure Physalin G Prep_HPLC->Pure_Physalin_G

Caption: Workflow for Physalin G Isolation.

Detailed Experimental Protocol

4.1 Step 1: Plant Material Preparation

  • Obtain high-quality dried calyces of P. alkekengi.

  • Using a high-capacity grinder, pulverize the calyces into a fine powder (approximately 40-60 mesh).

    • Causality: Grinding significantly increases the surface area of the plant material, allowing for more efficient penetration of the solvent and maximizing the yield of the target compounds during extraction.[7][12]

4.2 Step 2: Crude Extraction

  • Place 1 kg of the powdered calyces into a large round-bottom flask.

  • Add 8 L of 95% ethanol (an 8:1 solvent-to-solid ratio).[4]

  • Heat the mixture to reflux at 80°C for 2 hours with continuous stirring.[12]

    • Expertise & Experience: Ethanol is an effective solvent for moderately polar compounds like physalins. Heating to reflux increases solvent diffusion rates and the solubility of the target compounds, enhancing extraction efficiency. Repeating the extraction ensures near-complete recovery.

  • Allow the mixture to cool, then filter through cheesecloth followed by Whatman No. 1 filter paper to separate the extract from the solid residue (marc).

  • Repeat the extraction process on the marc two more times with fresh 95% ethanol.

  • Combine all three ethanol extracts and concentrate the solution under reduced pressure at 45-50°C using a rotary evaporator to yield a dark, viscous crude extract.

  • For long-term storage and easier handling, lyophilize the crude extract to obtain a stable powder.[12]

4.3 Step 3: Liquid-Liquid Partitioning (Fractionation)

  • Suspend the dried crude extract (e.g., 100 g) in 1 L of deionized water.

  • Transfer the aqueous suspension to a large separatory funnel.

  • First, perform a defatting extraction with petroleum ether or n-hexane (3 x 1 L). Vigorously shake the funnel, allow the layers to separate, and discard the upper petroleum ether layer.

    • Causality: This step removes highly non-polar compounds such as chlorophyll, waxes, and lipids, which can interfere with subsequent chromatographic steps.[7]

  • Next, extract the remaining aqueous layer with dichloromethane (DCM) (4 x 1 L).

  • Combine the lower DCM layers. This fraction contains the physalins.[4]

  • Dry the combined DCM fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the physalin-rich DCM fraction.

4.4 Step 4: Multi-Step Chromatographic Purification

4.4.1 Silica Gel Column Chromatography

  • Prepare a silica gel column using a slurry packing method with chloroform or hexane.

  • Adsorb the dried DCM fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column using a step-gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v Chloroform:Methanol).

  • Collect fractions (e.g., 200 mL each) and monitor them by TLC, visualizing spots under UV light (254 nm) and/or by staining.

  • Combine fractions that show a similar profile to known physalin standards.

4.4.2 Sephadex LH-20 Chromatography

  • Concentrate the physalin-rich fractions obtained from the silica gel column.

  • Dissolve the residue in a minimal amount of methanol.

  • Load the sample onto a Sephadex LH-20 column pre-equilibrated with methanol.

  • Elute the column isocratically with methanol.[13]

    • Trustworthiness: This size-exclusion chromatography step is crucial for separating the physalins from pigments and other small molecules that may have co-eluted from the silica gel column, thus providing a cleaner sample for the final, high-resolution purification step.

4.4.3 Preparative HPLC

  • The final purification is achieved using a preparative reversed-phase HPLC system with a C18 column.

  • Dissolve the semi-purified fraction from the Sephadex column in the mobile phase.

  • Inject the sample and elute using a gradient of acetonitrile and water. A typical gradient might be 10% to 50% acetonitrile over 40 minutes.[5][10][11]

  • Monitor the elution at ~220-225 nm, the absorbance wavelength for physalins.[11]

  • Collect the peak corresponding to the retention time of the Physalin G standard.

  • Combine the collected fractions, remove the acetonitrile using a rotary evaporator, and then freeze-dry the remaining aqueous solution to obtain pure Physalin G.

4.5 Step 5: Purity and Identity Confirmation

  • Purity Assessment: Analyze the final product using an analytical HPLC-UV system. Purity should be >98% based on peak area.

  • Identity Confirmation: The structure of the isolated compound should be confirmed by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with published values for Physalin G.[7][14]

Summary of Key Parameters

ParameterMethod/ValueRationale/Reference
Plant Part CalycesHigher concentration of physalins compared to fruits.[7][9]
Extraction Method Heating RefluxEfficient for extracting semi-polar compounds from plant matrices.[4][12]
Extraction Solvent 95% EthanolGood solubility for physalins and other withanolides.[4][12]
Fractionation Solvent Dichloromethane (DCM)Selectively partitions physalins from the crude aqueous suspension.[4]
Primary Purification Silica Gel ColumnSeparates compounds based on polarity.
Secondary Purification Sephadex LH-20 (Methanol)Size-exclusion and removal of pigments.[13]
Final Purification Preparative HPLC (C18)High-resolution separation to achieve high purity.[8]
Analytical Detection HPLC-UV (220-225 nm)Common wavelength for detecting the physalin chromophore.[11]

References

  • Optimized Extraction and Component Identification of Physalis alkekengi L. Calyx Polyphenols and Antioxidant Dynamics During Thermal Processing. (2025). MDPI.
  • Therapeutic Applications of Physalins: Powerful Natural Weapons. (2022). ResearchGate.
  • Metabolite Profiling, through LC-ESI/LTQOrbitrap/MS Analysis, of Antioxidant Extracts from Physalis alkekengi L. (2023). PMC.
  • Physalis alkekengi L. Calyx Extract Alleviates Glycolipid Metabolic Disturbance and Inflammation by Modulating Gut Microbiota, Fecal Metabolites, and Glycolipid Metabolism Gene Expression in Obese Mice. (n.d.). PMC.
  • Anti-Inflammatory and Antioxidant Properties of Physalis alkekengi L. Extracts In Vitro and In Vivo. (2022). Semantic Scholar.
  • Metabolite Profiling, through LC-ESI/LTQOrbitrap/MS Analysis, of Antioxidant Extracts from Physalis alkekengi L. (n.d.). UniCA IRIS.
  • Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii. (2022). PMC.
  • Physalin G. (n.d.). TargetMol.
  • Physalin G | C28H30O10. (n.d.). PubChem - NIH.
  • ISOLATION AND QUANTITATIVE ANALYSIS OF PHYSALIN D IN THE FRUIT AND CALYX OF PHYSALIS ALKEKENGI L. (n.d.).
  • Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L. (n.d.).
  • Therapeutic Applications of Physalins: Powerful Natural Weapons. (2022). Frontiers.
  • Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii. (2022). Frontiers.
  • High-performance liquid chromatography (HPLC) determination of five active ingredients in the calyces of Physalis Alkekengi L. (2012).
  • Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics. (2022). MDPI.
  • Antimicrobial activity of the extracts and physalin D from Physalis alkekengi and evaluation of antioxidant potential of physalin D. (2009). Taylor & Francis.
  • Three New Physalins from Physalis Alkekengi L. var. franchetii (Mast.) Makino. (2025). MDPI.
  • Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling. (2021). PMC.

Sources

Application

in vivo dosing guidelines for Physalin G in murine models

Application Note: In Vivo Dosing Guidelines for Physalin G in Murine Models Introduction Physalin G is a highly bioactive secosteroid isolated from the calyces and leaves of Physalis angulata and Physalis alkekengi[1]. R...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Guidelines for Physalin G in Murine Models

Introduction

Physalin G is a highly bioactive secosteroid isolated from the calyces and leaves of Physalis angulata and Physalis alkekengi[1]. Recognized for its potent anti-inflammatory, immunosuppressive, and anti-tumor properties, it has become a molecule of high interest in preclinical drug development[2][3][4]. However, its lipophilicity and rapid clearance present unique challenges for in vivo studies. As a Senior Application Scientist, I have designed this technical guide to provide researchers with authoritative, field-proven protocols for formulating, dosing, and evaluating Physalin G in murine models, ensuring high reproducibility and scientific integrity.

Pharmacological Rationale & Mechanism of Action

To design an effective dosing regimen, one must first understand the molecular targets of Physalin G. The compound exerts its primary immunomodulatory effects via two distinct but synergistic pathways:

  • P2X7 Receptor Antagonism: Physalin G acts as a potent allosteric inhibitor of the purinergic P2X7 receptor[2]. By preventing ATP-induced pore formation, it halts the downstream release of pro-inflammatory cytokines such as IL-1β and TNF-α[2][5].

  • NF-κB Sequestration: Physalin G inhibits the degradation of IκBα, effectively trapping NF-κB in the cytoplasm and preventing the transcription of alloreactive and inflammatory genes[1][6].

MOA ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates PhysG Physalin G PhysG->P2X7 Allosteric Antagonism NFkB NF-κB Translocation PhysG->NFkB Inhibits P2X7->NFkB Signaling Cascade ProInf IL-1β / TNF-α Release NFkB->ProInf Gene Transcription TCell T-Cell Proliferation NFkB->TCell Alloreactive Response

Fig 1. Physalin G mechanism of action: P2X7 antagonism and NF-κB inhibition.

Pharmacokinetics and Biodistribution

A critical failure point in preclinical secosteroid research is the misalignment of dosing frequency with the compound's pharmacokinetic (PK) profile. Physalin G exhibits rapid absorption but a relatively short half-life[1].

Table 1: Pharmacokinetic Profile of Physalin G in Murine Models (Data normalized to a 35.6 mg/kg dose[1])

ParameterValueCausality / Implication for Experimental Design
Tmax 1.17 ± 0.00 hRapid absorption makes it ideal for acute intervention models (e.g., acute lung injury).
Cmax 47.6 ± 4.10 ng/mLModerate peak concentration necessitates optimized vehicle formulation to maximize bioavailability.
t1/2 (Half-life) 3.67 ± 1.04 hThe short half-life dictates a strict 24-hour (or BID) dosing interval to maintain receptor occupancy.
Clearance (CL) 4.4 ± 0.60 L/min/kgHigh clearance rate; continuous monitoring of hepatic enzymes is recommended in chronic studies.
AUC0-t 60.82 ± 14.32 ng·h/mLTotal exposure metrics guide dose-escalation limits to avoid off-target toxicity.

In Vivo Dosing Strategies & Efficacy

Dosing must be precisely tailored to the specific disease model. The therapeutic window for Physalin G is well-defined: efficacy in immunosuppression is achieved at ~50 mg/kg/day, while acute toxicity (weight loss, lethargy) manifests at doses ≥ 400 mg/kg/day (8 mg/mouse)[3].

Table 2: Indication-Specific Dosing Guidelines

Indication / ModelRouteRecommended DoseFrequencyDurationReference
Allogeneic Transplant Rejection PO50 mg/kg (~1 mg/mouse)Daily30 Days[3]
Acute Inflammation (Edema/ALI) IP12.5 - 50 mg/kgSingle / BID24 - 48 Hours[2][5]
Anti-Malarial (P. berghei) IP50 - 100 mg/kgDaily4 Days[7]
Oncology (NSCLC Xenograft) PO100 - 200 mg/kg (Extract)Daily12 - 15 Days[4]

Detailed Experimental Protocol: Murine Allogeneic Transplant & Immunosuppression Model

To demonstrate the practical application of Physalin G, we detail a self-validating protocol for an allogeneic heart transplant model[3].

Expertise Insight: We select the heterotopic ear pinna model because it allows non-invasive, longitudinal visual monitoring of graft viability (via observable pulsation) without requiring animal sacrifice, drastically reducing the number of mice needed per cohort to achieve statistical power.

Phase 1: Formulation and Vehicle Preparation Causality Insight: Physalin G is highly lipophilic. Exceeding 10% DMSO causes severe mucosal irritation and gastrointestinal toxicity, which will artificially confound your inflammatory readouts.

  • Weigh the required amount of Physalin G powder.

  • Dissolve in 100% DMSO to create a concentrated stock (ensure final DMSO concentration in the working solution will not exceed 5-10%).

  • Suspend the stock dropwise into a 0.5% Carboxymethylcellulose sodium (CMC-Na) aqueous solution under continuous vortexing[4].

Phase 2: Surgical Induction & Self-Validating Controls

  • Animal Selection: Utilize 6-8 week old BALB/c mice as recipients and CBA newborn mice as donors[3].

  • Control Cohorts (Critical for Trustworthiness):

    • Negative Control: Vehicle only (0.5% CMC-Na with 5% DMSO).

    • Surgical Control: Syngeneic graft (BALB/c to BALB/c) to differentiate surgical failure from immune-mediated rejection.

    • Positive Control: Cyclosporine A (15 mg/kg/day) to validate the immune-competence of the host cohort.

  • Surgery: Implant the CBA newborn heart subcutaneously into the ear pinna of the BALB/c recipient. Gently close the surgical incision using pressure and fine forceps[3].

Phase 3: Dosing and Longitudinal Monitoring

  • Administration: Administer Physalin G at 50 mg/kg (approx. 1 mg/mouse) via oral gavage (PO) daily, starting on Day 0 (day of transplantation)[3].

  • Monitoring: Observe grafts every 5 days using a stereoscopic microscope.

  • Rejection Criteria: Rejection is strictly defined as the complete disappearance of pulsatile grafted tissue and subsequent necrosis[3].

Phase 4: Endpoint Analysis

  • At Day 30, euthanize the animals and harvest the ear pinna grafts.

  • Perform H&E and Masson's trichrome staining to assess tissue architecture and fibrosis[3].

  • Harvest splenocytes to quantify T-cell proliferation and IL-2 production via flow cytometry, confirming the systemic immunosuppressive mechanism of Physalin G[3].

Workflow Acclimation Acclimation (7 Days) Surgery Heterotopic Transplant (Day 0) Acclimation->Surgery Dosing Physalin G Dosing (50 mg/kg PO Daily) Surgery->Dosing Monitoring Graft Monitoring (Every 5 Days) Dosing->Monitoring Endpoint Histology & Flow (Day 30) Monitoring->Endpoint

Fig 2. Self-validating in vivo workflow for murine allogeneic transplant models.

Safety, Toxicity, and Handling Guidelines

  • Therapeutic Window: The dose of 1 mg/mouse/day (~50 mg/kg) does not cause acute toxic effects[3]. However, researchers must strictly avoid doses ≥ 8 mg/mouse/day (~400 mg/kg), which induce severe acute toxicity and mortality[3].

  • Weight Monitoring: Daily body weight measurements are mandatory. A weight loss of >15% from baseline should trigger humane endpoints, as high doses of physalin extracts have been associated with significant body weight reductions in xenograft models[4].

References[1] Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics. MDPI Molecules. URL: https://www.mdpi.com/1420-3049/27/3/739[2] Physalin pool from Physalis angulata L. leaves and physalin D inhibit P2X7 receptor function in vitro and acute lung injury in vivo. Biomedicine & Pharmacotherapy. URL: https://pubmed.ncbi.nlm.nih.gov/34391065/[5]Physalis angulata Linn. as a medicinal plant (Review). Experimental and Therapeutic Medicine. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849040/[6] Physalin H, physalin B, and isophysalin B suppress the quorum-sensing function of Staphylococcus aureus by binding to AgrA. Frontiers in Microbiology. URL: https://www.frontiersin.org/articles/10.3389/fmicb.2024.1374567/full[3] Physalins B, F and G, seco-steroids purified from Physalis angulata L., inhibit lymphocyte function and allogeneic transplant rejection. International Immunopharmacology. URL: https://pubmed.ncbi.nlm.nih.gov/16275625/[7] Antimalarial Activity of Physalins B, D, F, and G. Journal of Natural Products. URL: https://pubs.acs.org/doi/10.1021/np200260f[4]Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling. OncoTargets and Therapy. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7814238/

Sources

Method

Physalin G: A Guide to Flow Cytometric Analysis of Cellular Fate

Introduction: Unraveling the Bioactivity of Physalin G Physalin G is a naturally occurring seco-steroid belonging to the withanolide class of compounds, predominantly isolated from plants of the Physalis genus (Solanacea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Bioactivity of Physalin G

Physalin G is a naturally occurring seco-steroid belonging to the withanolide class of compounds, predominantly isolated from plants of the Physalis genus (Solanaceae family).[1] These plants have a history in traditional medicine, and modern phytochemical research has identified physalins as possessing a wide array of biological activities, including anti-inflammatory, immunosuppressive, and antimalarial properties.[1][2] The complex structure of Physalin G underpins its potential to modulate various cellular signaling pathways, making it a compound of significant interest for drug development and fundamental research.

Flow cytometry is an indispensable tool for dissecting the cellular responses to bioactive compounds like Physalin G. This high-throughput technique allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of samples for the flow cytometric analysis of key cellular events—apoptosis, cell cycle progression, and reactive oxygen species (ROS) generation—following treatment with Physalin G. The protocols and insights provided herein are designed to ensure technical accuracy and experimental robustness.

Mechanism of Action: The Cellular Impact of Physalins

While research is ongoing to fully elucidate the specific molecular targets of Physalin G, the broader family of physalins has been shown to exert their effects through the modulation of critical signaling cascades. Notably, various physalins have been demonstrated to induce growth inhibition, cell cycle arrest, and apoptosis in cancer cell lines.[3][4][5] These effects are often mediated through the activation of stress-related pathways, such as the p38 MAPK pathway, and the generation of intracellular reactive oxygen species (ROS).[3][6] The induction of ROS can, in turn, trigger downstream events leading to programmed cell death.[6] Furthermore, physalins have been observed to influence the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), leading to arrest at specific phases of the cell cycle.[4] This guide will provide the tools to quantify these precise cellular outcomes.

Part 1: Physalin G Stock Solution and Cellular Treatment

The accurate preparation of the Physalin G stock solution is foundational to reproducible experimental outcomes. Due to its hydrophobic nature, Physalin G is sparingly soluble in aqueous solutions but readily dissolves in organic solvents.

Reagent and Equipment
  • Physalin G (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Preparation of Physalin G Stock Solution
  • Consult the Certificate of Analysis (CoA): Always refer to the CoA provided by the supplier for the exact molecular weight of your batch of Physalin G. For the purpose of this protocol, we will use a molecular weight of 526.5 g/mol .

  • Weighing Physalin G: Accurately weigh a precise amount of Physalin G powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 1 mg of Physalin G.

  • Dissolution in DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration. To prepare a 10 mM stock from 1 mg of Physalin G (MW: 526.5 g/mol ), you would add 189.9 µL of DMSO.

    • Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

  • Complete Solubilization: Vortex the solution thoroughly until the Physalin G powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C for up to two weeks. For longer-term storage, -80°C is recommended.[7]

Table 1: Physalin G Stock Solution Preparation

Desired Stock ConcentrationMass of Physalin GVolume of DMSO to Add
10 mM1 mg189.9 µL
20 mM1 mg95.0 µL
50 mM5 mg189.9 µL
Cellular Treatment with Physalin G

The optimal concentration of Physalin G and the duration of treatment will be cell-type dependent. It is crucial to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on studies with related physalins, a starting concentration range of 1 µM to 50 µM for 24 to 48 hours is recommended.[8]

  • Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Physalin G stock solution and allow it to equilibrate to room temperature. Prepare serial dilutions of Physalin G in complete cell culture medium to achieve the desired final concentrations.

    • Causality Insight: It is critical to maintain a consistent final concentration of DMSO across all treatment groups, including the vehicle control (typically ≤ 0.1%), to avoid solvent-induced cellular stress.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Physalin G or the vehicle control.

  • Incubation: Incubate the cells for the predetermined time period (e.g., 24 or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Part 2: Protocol for Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol facilitates the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Principle of the Assay

In healthy cells, PS resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this phospholipid is translocated to the outer leaflet, where it can be detected by fluorescein-conjugated Annexin V.[3][9] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.[3][9]

Experimental Workflow

apoptosis_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed Seed Cells treat Treat with Physalin G seed->treat harvest Harvest Cells (Adherent & Floating) treat->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain_annexin Add Annexin V-FITC resuspend->stain_annexin incubate_annexin Incubate 15 min (RT, Dark) stain_annexin->incubate_annexin stain_pi Add Propidium Iodide incubate_annexin->stain_pi acquire Acquire on Flow Cytometer stain_pi->acquire analyze Analyze Data acquire->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol
  • Harvest Cells: Following treatment with Physalin G, collect both the floating cells (which may be apoptotic) and the adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or trypsin, ensuring to neutralize the enzyme promptly.

  • Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Acquisition: Analyze the cells by flow cytometry within one hour of staining.

Table 2: Interpretation of Annexin V/PI Staining Results

Cell PopulationAnnexin V StainingPI StainingInterpretation
Lower-Left QuadrantNegativeNegativeViable Cells
Lower-Right QuadrantPositiveNegativeEarly Apoptotic Cells
Upper-Right QuadrantPositivePositiveLate Apoptotic/Necrotic Cells
Upper-Left QuadrantNegativePositiveNecrotic Cells (or damaged during prep)

Part 3: Protocol for Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol enables the quantification of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle of the Assay

Propidium iodide stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[10] Cells in the G2/M phase, having replicated their DNA, will have twice the DNA content (and thus twice the fluorescence intensity) of cells in the G0/G1 phase.[10] Cells in the S phase, actively synthesizing DNA, will have an intermediate DNA content.[10]

Experimental Workflow

cellcycle_workflow cluster_prep Cell Preparation cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis seed Seed Cells treat Treat with Physalin G seed->treat harvest Harvest Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in ice-cold 70% Ethanol wash_pbs->fix incubate_fix Incubate at -20°C fix->incubate_fix wash_stain Wash with PBS incubate_fix->wash_stain stain_pi Resuspend in PI/RNase Solution wash_stain->stain_pi incubate_stain Incubate 15-30 min (RT, Dark) stain_pi->incubate_stain acquire Acquire on Flow Cytometer incubate_stain->acquire analyze Analyze with Cell Cycle Model acquire->analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol
  • Harvest and Wash Cells: Harvest the cells as described in the apoptosis protocol and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Causality Insight: Dropwise addition of ethanol while vortexing is crucial to prevent cell clumping and ensure uniform fixation.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

    • Causality Insight: RNase treatment is essential as PI can also bind to double-stranded RNA, which would otherwise interfere with the accurate measurement of DNA content.[10]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer. Ensure that the instrument is set to collect data on a linear scale for the PI channel and use a low flow rate to improve resolution.

Part 4: Protocol for Reactive Oxygen Species (ROS) Detection using DCFH-DA

This protocol measures intracellular ROS levels, providing insight into the oxidative stress induced by Physalin G.

Principle of the Assay

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe.[11] Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell.[11] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by flow cytometry.[11] The fluorescence intensity is proportional to the amount of ROS present.

Experimental Workflow

ros_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed Seed Cells treat Treat with Physalin G seed->treat load_dye Load with DCFH-DA treat->load_dye incubate_dye Incubate 30-60 min (37°C, Dark) load_dye->incubate_dye wash_dye Wash with PBS incubate_dye->wash_dye harvest Harvest Cells wash_dye->harvest acquire Acquire on Flow Cytometer harvest->acquire analyze Analyze MFI acquire->analyze

Caption: Workflow for ROS detection using DCFH-DA staining.

Detailed Protocol
  • Cell Seeding and Treatment: Seed and treat cells with Physalin G as previously described. Include a positive control (e.g., treatment with a known ROS inducer like H2O2 or Phorbol 12-myristate 13-acetate (PMA)) and a negative control (untreated cells).

  • Dye Loading:

    • At the end of the treatment period, add DCFH-DA to the culture medium to a final concentration of 5-10 µM.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Harvest and Wash:

    • Wash the cells once with PBS to remove excess dye.

    • Harvest the cells as previously described.

  • Acquisition: Resuspend the cells in PBS and analyze immediately by flow cytometry, detecting the DCF fluorescence in the FITC channel.

Table 3: Reagent and Staining Summary

AssayKey Reagent(s)Fixation Required?Primary Measurement
ApoptosisAnnexin V, Propidium IodideNoPhosphatidylserine externalization, membrane permeability
Cell CyclePropidium Iodide, RNase AYes (Ethanol)DNA content
ROSDCFH-DANoIntracellular ROS levels

Part 5: Data Analysis, Interpretation, and Troubleshooting

Data Analysis
  • Gating Strategy: For all assays, begin by gating on the main cell population in a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris and aggregates. For cell cycle analysis, it is also important to use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell doublets from the analysis.

  • Apoptosis: Create a quadrant plot of Annexin V-FITC versus PI fluorescence to delineate the four populations described in Table 2.

  • Cell Cycle: Generate a histogram of PI fluorescence intensity. Use a cell cycle analysis software model (e.g., Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases.

  • ROS: Generate a histogram of DCF fluorescence. The primary metric is the change in the median fluorescence intensity (MFI) of the treated samples relative to the vehicle control.

Troubleshooting

Table 4: Common Issues and Solutions in Flow Cytometry after Drug Treatment

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal - Low expression of the target (in apoptosis, low PS externalization).- Ineffective drug concentration or incubation time.- Degraded fluorescent dye.- Confirm drug activity with a positive control cell line.- Perform a dose-response and time-course experiment.- Check the expiration date of staining reagents and store them properly, protected from light.[12]
High Background Signal - In apoptosis assays, excessive cell death due to overly harsh harvesting techniques.- In ROS assays, autofluorescence of the compound or cells.- In cell cycle analysis, inadequate RNase treatment.- Use a gentler cell detachment method (e.g., Accutase).[12]- Include an unstained control for both treated and untreated cells to assess autofluorescence.- Ensure the RNase A is active and used at the correct concentration.
Poor Resolution in Cell Cycle Histogram - High flow rate during acquisition.- Cell clumping.- Improper fixation.- Use the lowest possible flow rate on the cytometer.[13]- Filter the cell suspension through a cell strainer before acquisition.- Ensure dropwise addition of cold ethanol while vortexing during fixation.[13]

Conclusion

This application note provides a robust framework for investigating the cellular effects of Physalin G using flow cytometry. By carefully preparing the compound, treating cells under controlled conditions, and applying the detailed protocols for apoptosis, cell cycle, and ROS analysis, researchers can generate high-quality, reproducible data. Understanding the mechanistic details of how novel compounds like Physalin G impact cellular fate is paramount to advancing drug discovery and our fundamental knowledge of cell biology.

References

  • Physalin A induces G2/M phase cell cycle arrest in human non-small cell lung cancer cells: involvement of the p38 MAPK/ROS pathway. (2016). PubMed. Retrieved from [Link]

  • Troubleshooting - Flow Cytometry Guide. (n.d.). Bio-Rad. Retrieved from [Link]

  • Physalin B induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mitochondrial function. (2019). PubMed. Retrieved from [Link]

  • Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. (n.d.). Boster Bio. Retrieved from [Link]

  • Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells. (2025). Anticancer Research. Retrieved from [Link]

  • Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells. (2025). Anticancer Research. Retrieved from [Link]

  • Anti-Inflammatory and Antioxidant Properties of Physalis alkekengi L. Extracts In Vitro and In Vivo. (2022). Semantic Scholar. Retrieved from [Link]

  • Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies. (n.d.). PMC. Retrieved from [Link]

  • Physalin A induces apoptosis through conjugating with Fas-FADD cell death receptor in human oral squamous carcinoma cells and suppresses HSC-3 cell xenograft tumors in NOD/SCID mice. (2025). PubMed. Retrieved from [Link]

  • Physalin A induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells. (2013). PubMed. Retrieved from [Link]

  • Physalin A Induces Apoptotic Cell Death and Protective Autophagy in HT1080 Human Fibrosarcoma Cells. (2013). Journal of Natural Products. Retrieved from [Link]

  • Physalin A (PA) induced growth inhibition and reactive oxygen species... (n.d.). ResearchGate. Retrieved from [Link]

  • Antimalarial Activity of Physalins B, D, F, and G. (2011). Journal of Natural Products. Retrieved from [Link]

  • REV1 Loss Triggers a G2/M Cell-Cycle Arrest Through Dysregulation of Mitotic Regulators. (2025). MDPI. Retrieved from [Link]

  • Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression. (n.d.). PMC. Retrieved from [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]

  • Therapeutic Applications of Physalins: Powerful Natural Weapons. (n.d.). PMC. Retrieved from [Link]

  • Physapruin A Induces Reactive Oxygen Species to Trigger Cytoprotective Autophagy of Breast Cancer Cells. (2022). MDPI. Retrieved from [Link]

  • G-CSF induced reactive oxygen species involves Lyn-PI3-kinase-Akt and contributes to myeloid cell growth. (n.d.). PMC. Retrieved from [Link]

  • Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. (2020). PMC. Retrieved from [Link]

  • Physalin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii. (2022). Frontiers. Retrieved from [Link]

Sources

Application

Optimal Solvent Selection and Stock Solution Preparation for Physalin G in Preclinical Assays

Executive Summary Physalin G is a highly functionalized secosteroid isolated from the Physalis plant genus (e.g., Physalis angulata, Physalis minima). It exhibits potent anti-leishmanial, antimalarial, and anti-inflammat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Physalin G is a highly functionalized secosteroid isolated from the Physalis plant genus (e.g., Physalis angulata, Physalis minima). It exhibits potent anti-leishmanial, antimalarial, and anti-inflammatory properties[1][2]. However, its complex molecular architecture—characterized by multiple rigid lactone rings, ketones, and hydroxyl groups—renders it highly hydrophobic and practically insoluble in aqueous media. For researchers and drug development professionals, selecting the optimal solvent is not merely a matter of solubility; it is the foundational step that dictates the pharmacokinetic reliability and reproducibility of downstream in vitro and in vivo assays.

This application note provides a causally driven, self-validating protocol for the preparation, storage, and dilution of Physalin G stock solutions.

Mechanistic Rationale: The Chemical Nature of Physalin G

Physalin G lacks ionizable functional groups (such as primary amines or carboxylic acids). Consequently, attempting to force aqueous solubility through pH adjustments (e.g., using HCl or NaOH) is ineffective and risks hydrolytic degradation of the molecule's critical lactone rings.

To achieve a stable stock solution, a polar aprotic solvent is required. While Physalin G is soluble in organic solvents like methanol and ethyl acetate, these are strictly reserved for analytical chemistry (e.g., HPLC, MS) due to their high cellular toxicity and rapid evaporation rates, which can unknowingly alter the stock concentration.

Dimethyl sulfoxide (DMSO) is the universal gold standard for Physalin G biological assays[1][3]. DMSO’s amphiphilic nature allows it to fully solvate the hydrophobic secosteroid core while remaining infinitely miscible with aqueous culture media (like RPMI-1640 or DMEM). However, DMSO can disrupt lipid bilayers and induce artifactual cytotoxicity at high concentrations. Therefore, the causal imperative of this protocol is to maximize stock concentration in anhydrous DMSO, thereby minimizing the final volume of DMSO transferred into the biological assay (strictly 0.5% v/v)[3].

Quantitative Solvent Profiling

The following table summarizes the physicochemical rationale for solvent selection when handling Physalin G.

SolventSolubility ProfileBiological CompatibilityEvaporation RiskPrimary Application
Anhydrous DMSO High (>20 mM)Excellent (if 0.5% v/v final)Very LowOptimal for in vitro / in vivo stock
Methanol Moderate to HighPoor (Highly cytotoxic)HighHPLC / Mass Spectrometry only
Ethyl Acetate HighPoor (Immiscible with water)HighExtraction / Chromatography only
Aqueous Buffer (PBS) InsolubleN/ALowNot applicable for stock solutions
Workflow: Solvent Selection & Preparation

Workflow A Physalin G (Lyophilized Powder) B Select Solvent A->B C Anhydrous DMSO (Optimal) B->C In Vitro/In Vivo D Methanol / Ethyl Acetate (Analytical Only) B->D HPLC/MS E Vortex & Sonicate at 37°C (Target: 10-20 mM) C->E F Aliquot into Amber Vials (Avoid Freeze-Thaw) E->F G Store at -20°C F->G

Fig 1. Workflow for optimal solvent selection and stock preparation of Physalin G.

Step-by-Step Protocol: Stock Preparation & Storage

This protocol is designed to generate a 10 mM master stock of Physalin G.

  • Equilibration: Before opening the lyophilized Physalin G vial, allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes ambient moisture to condense on the powder. Water introduced into the DMSO stock will drastically reduce solubility and promote compound degradation over time.

  • Reconstitution: Add the calculated volume of 100% Anhydrous DMSO directly to the vial to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 30–60 seconds. If the powder does not fully dissolve, place the sealed vial in a sonication water bath pre-warmed to 37°C for 5–10 minutes. Causality: Mild thermal energy overcomes the lattice energy of the crystalline secosteroid without reaching temperatures that induce thermal degradation.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL) in tightly sealed, amber microcentrifuge tubes. Causality: Amber tubes prevent photolytic degradation. Single-use aliquots prevent repeated freeze-thaw cycles. Because DMSO is highly hygroscopic, repeated opening of a master vial introduces water, which will eventually cause Physalin G to precipitate out of solution.

  • Storage: Store aliquots immediately at -20°C.

Self-Validating Dilution Protocol for In Vitro Assays

A protocol is only as good as its built-in quality control. When introducing a highly hydrophobic drug dissolved in DMSO into an aqueous culture medium (like RPMI-1640), there is a high risk of the drug "crashing out" (precipitating) at the micro-scale. This leads to artificially low effective concentrations and false-negative biological readouts.

Dilution Execution:

  • Thaw a single Physalin G aliquot at room temperature.

  • Pre-warm the aqueous culture medium to 37°C.

  • Add the required volume of Physalin G stock dropwise into the medium while actively vortexing or stirring. Causality: Rapid dispersion prevents localized zones of high water/low DMSO concentration where the drug could nucleate and precipitate.

  • Ensure the final concentration of DMSO in the assay medium does not exceed 0.5% (v/v)[3].

Self-Validation Checkpoints:

  • Checkpoint 1 (Physical Integrity): Immediately after dilution, examine the working solution under an inverted phase-contrast microscope at 20x or 40x magnification. If micro-crystals or cloudy aggregates are observed, the drug has precipitated. The assay must be invalidated, and the dilution must be repeated with more vigorous agitation or a lower final drug concentration.

  • Checkpoint 2 (Biological Integrity): You must run a parallel Vehicle Control containing the exact same final percentage of DMSO (e.g., 0.5%) without Physalin G. If the vehicle control exhibits >5% cytotoxicity compared to untreated cells, the solvent itself is confounding your data, and the DMSO concentration must be reduced.

Validation Step1 Dilute Stock in Media (Final DMSO ≤ 0.5%) Step2 Microscopic Inspection (40x Magnification) Step1->Step2 Decision Micro-crystals Observed? Step2->Decision Fail Invalidate Assay (Drug crashed out) Decision->Fail Yes Pass Proceed to Cell Assay Decision->Pass No Control Compare with Vehicle Control Pass->Control

Fig 2. Self-validating protocol to ensure Physalin G solubility and biological assay integrity.

References
  • Antimalarial Activity of Physalins B, D, F, and G. Journal of Natural Products (2011). 1

  • Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies. PLOS One (2022).2

  • Chemopreventive Agents from Physalis minima Function as Michael Reaction Acceptors. Pharmacognosy Magazine (2016). 3

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Physalin G in Human Plasma

For Researchers, Scientists, and Drug Development Professionals Abstract Physalin G, a complex 13,14-seco-steroid isolated from plants of the Physalis genus, has demonstrated significant therapeutic potential, including...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin G, a complex 13,14-seco-steroid isolated from plants of the Physalis genus, has demonstrated significant therapeutic potential, including antimalarial and antinociceptive properties.[1][2] To support preclinical and clinical development, a robust, sensitive, and specific bioanalytical method for its quantification in plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. This document provides a comprehensive, step-by-step protocol for the development and validation of a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Physalin G in plasma. The method utilizes a straightforward protein precipitation extraction procedure and has been structured to meet the rigorous standards set forth by global regulatory agencies.

Scientific Principles & Method Rationale

The Analyte: Physalin G

Physalin G (Molecular Formula: C₂₈H₃₀O₁₀, Molecular Weight: 526.5 g/mol ) possesses a sterically complex structure with multiple functional groups, including hydroxyls, ketones, and lactones.[1][3] These features make it suitable for ionization by electrospray ionization (ESI) but also present stability challenges. Physalins containing lactone rings have been reported to be unstable in aqueous biological matrices like plasma, necessitating specific handling procedures to prevent degradation during sample processing.[4][5]

The Matrix: Human Plasma

Plasma is a complex biological matrix containing high concentrations of proteins (e.g., albumin), phospholipids, salts, and endogenous metabolites.[6] These components can interfere with analysis by:

  • Suppressing or Enhancing Ionization (Matrix Effects): Co-eluting endogenous compounds can alter the ionization efficiency of the analyte and internal standard, leading to inaccurate quantification.[6]

  • Clogging the Analytical System: High protein content can precipitate within the LC system, leading to pressure buildup and column failure.[7]

Therefore, effective sample preparation is paramount to remove these interferences and ensure method robustness.[6]

Core Technique: LC-MS/MS in MRM Mode

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior selectivity, sensitivity, and speed.[8] By operating a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, we achieve exceptional specificity. In MRM, a specific precursor ion (related to the analyte's molecular weight) is selected in the first quadrupole (Q1), fragmented in the second (q2), and a specific, characteristic product ion is monitored in the third (Q3). This precursor-to-product ion transition is a unique mass fingerprint for the analyte, minimizing interference from other matrix components.

Internal Standard (IS) Selection Rationale

An internal standard is a compound of known concentration added to every sample, calibrator, and QC. It is used to correct for variability during sample preparation and analysis.[9] An ideal IS co-elutes with the analyte and exhibits similar ionization and fragmentation behavior. While a stable isotope-labeled (SIL) version of Physalin G is the optimal choice, it is often not commercially available.

As a practical alternative, we select Tolbutamide , a compound that has been successfully used as an IS for the related Physalin A.[4][5]

  • Rationale: Tolbutamide is commercially available, demonstrates good chromatographic properties on reversed-phase columns, and ionizes efficiently.[10][11] Its different retention time and distinct MRM transition prevent interference with Physalin G.

Materials and Reagents

  • Analytes: Physalin G (≥98% purity), Tolbutamide (Internal Standard, ≥99% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade, ~99%), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free, pooled human plasma (K₂EDTA as anticoagulant)

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, analytical balance, calibrated pipettes, 96-well collection plates.

Instrumentation and Conditions

A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source is required. The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Category Parameter Recommended Setting/Description
UPLC System ColumnACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 min
Column Temperature40 °C
Injection Volume5 µL
Autosampler Temp.4 °C
Mass Spectrometer Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temp.450 °C
Desolvation Gas Flow800 L/hr
MRM Transitions Physalin G: m/z 525.2 → 149.0 (Quantifier), m/z 525.2 → 313.1 (Qualifier)
Tolbutamide (IS): m/z 269.1 → 169.9
Dwell Time100 ms per transition

Note: The molecular formula for Physalin G is C₂₈H₃₀O₁₀, resulting in a monoisotopic mass of 526.18 Da.[1] The precursor ion in negative mode is likely the formate adduct [M+HCOO]⁻ or the deprotonated molecule [M-H]⁻. For this method, we propose the [M-H]⁻ ion at m/z 525.2. Transitions must be empirically optimized by infusing a standard solution.

Experimental Protocols

Protocol 1: Preparation of Stock, Calibration, and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Physalin G and Tolbutamide into separate glass vials. Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the Physalin G stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality controls (QC).

  • IS Working Solution (100 ng/mL): Dilute the Tolbutamide stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration Standards & Quality Controls: Prepare CS and QCs by spiking 5 µL of the appropriate working solution into 95 µL of blank human plasma. This results in a final concentration range (e.g., 1 - 1000 ng/mL). QC samples should be prepared at four levels: LLOQ (Lower Limit of Quantitation), Low, Mid, and High.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

This protocol is designed to be fast, efficient, and minimize analyte degradation.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma (Sample, Calibrator, or QC) into a 1.5 mL tube. is_add 2. Add 150 µL Acetonitrile containing 100 ng/mL IS. (3:1 ratio) plasma->is_add vortex 3. Vortex for 1 minute to precipitate proteins. is_add->vortex centrifuge 4. Centrifuge at 14,000 x g for 10 min at 4°C. vortex->centrifuge supernatant 5. Transfer 100 µL of the clear supernatant to a 96-well plate. centrifuge->supernatant inject 6. Inject 5 µL into the LC-MS/MS system. supernatant->inject

Caption: Plasma protein precipitation workflow for Physalin G analysis.

Detailed Steps:

  • Retrieve plasma samples, calibrators, and QCs from storage and thaw on ice.

  • Aliquot 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add 150 µL of the ice-cold IS working solution (100 ng/mL Tolbutamide in acetonitrile) to each tube.[12][13]

  • Immediately cap and vortex the tubes vigorously for 1 minute to ensure complete protein denaturation.[14]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate, avoiding the protein pellet.

  • Seal the plate and place it in the autosampler (maintained at 4°C) for analysis.

Method Validation Protocol

The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance, ICH M10) to ensure its reliability.[9][14][15]

G cluster_validation Key Validation Parameters Selectivity Selectivity Linearity Linearity & Range LLOQ LLOQ Accuracy Accuracy Precision Precision Recovery Recovery MatrixEffect Matrix Effect Stability Stability

Caption: Core parameters for bioanalytical method validation.

Summary of Validation Experiments and Acceptance Criteria
Parameter Experiment Description Acceptance Criteria (FDA/ICH M10)
Selectivity Analyze blank plasma from at least 6 different sources.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS) at the retention times of the analyte and IS.
Linearity & Range Analyze calibration curves (at least 6 non-zero points) on 3 separate days.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
LLOQ Analyze at least 5 replicates at the proposed LLOQ concentration.Analyte response should be ≥5 times the blank response. Accuracy within ±20% and precision (CV) ≤20%.
Accuracy & Precision Analyze QC samples at 4 levels (n=5 per level) on 3 separate days (inter-day) and within the same day (intra-day).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Recovery Compare analyte peak area from extracted samples to post-extraction spiked samples at 3 QC levels.Recovery should be consistent and reproducible.
Matrix Effect Compare analyte peak area in post-extraction spiked blank plasma from 6 sources to neat solutions.The IS-normalized matrix factor CV should be ≤15%.
Stability Analyze QC samples (low and high) after various storage conditions: Freeze-Thaw (3 cycles), Bench-Top (e.g., 4h at RT), Post-Preparative (e.g., 24h in autosampler), and Long-Term (-80°C).Mean concentration should be within ±15% of the nominal concentration.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Physalin G in human plasma. The simple protein precipitation protocol offers high throughput, while adherence to international validation guidelines ensures the generation of reliable data suitable for regulatory submissions in support of drug development programs. The principles and protocols described herein provide a solid foundation for researchers to implement and further optimize this method for their specific laboratory instrumentation and study needs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56683730, Physalin G. Retrieved from [Link]

  • Badruddeen, et al. (2018). Highly Sensitive LC-MS/MS-ESI method Development for the Determination of 5,7-dihydroxyflavone in Mouse Plasma and Pharmacokinetics. Der Pharmacia Lettre, 10(11), 1-12. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11613161, Physalin B. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A Rapid and Sensitive LC-MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study. Molecules, 27(21), 7305. Available at: [Link]

  • Badruddeen, et al. (2018). Highly Sensitive LC-MS/MS-ESI method Development for the Determination of 5,7-dihydroxyflavone in Mouse Plasma and Pharmacokinetics. Der Pharmacia Lettre. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Alhajjaj, Z. (2013). How to prepare plasma samples for HPLC analysis? ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study. Molecules. Available at: [Link]

  • Yue, G., et al. (2019). Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • van Vught, R., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Available at: [Link]

  • van Vught, R., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. ACS Publications. Available at: [Link]

  • Li, X., et al. (2015). Determination of Tolbutamide in Rabbit Plasma by LC-MS/MS and Its Application to Pharmacokinetic Study. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the physalins A, B, D, F, G, and H. Retrieved from [Link]

  • Qu, F., et al. (2022). Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii. Frontiers in Plant Science. Available at: [Link]

  • Waters Corporation. (n.d.). A Novel Method for Monitoring Matrix Interferences in Biological Samples using Dual-Scan MRM Mode Mass Spectrometry. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Physalin G Solubility &amp; Assay Preparation

Introduction Welcome to the Technical Support Center for Physalin G. Physalin G is a highly oxygenated secosteroid (specifically, a 13,14-seco-16,24-cycloergostane framework) isolated from the Physalis genus, notably Phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for Physalin G. Physalin G is a highly oxygenated secosteroid (specifically, a 13,14-seco-16,24-cycloergostane framework) isolated from the Physalis genus, notably Physalis angulata[1]. It is widely investigated for its potent immunomodulatory, antileishmanial, and anti-inflammatory properties. However, its rigid, hydrophobic molecular structure presents a significant bottleneck for researchers: poor aqueous solubility .

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind solubility failures and provide self-validating protocols to ensure your in vitro assays yield reproducible, artifact-free data.

Frequently Asked Questions (FAQs)

Q1: Why does Physalin G precipitate when added directly to aqueous culture media? A: The causality lies in its chemical structure. Physalin G lacks ionizable functional groups (such as amines or carboxylic acids) that would readily interact with water at a physiological pH. When a highly concentrated stock solution is introduced directly into an aqueous environment, the rapid diffusion of the carrier solvent into the water leaves the hydrophobic Physalin G molecules without a solvation shell. This thermodynamic instability forces the molecules to aggregate and precipitate—a phenomenon known as "solvent crash."

Q2: What is the optimal solvent for preparing a master stock? A: Dimethyl sulfoxide (DMSO) is the gold standard for solubilizing Physalin G for biological assays[2]. While it is soluble in organic solvents like methanol and ethyl acetate, these are highly toxic to live cells. DMSO provides the optimal balance of solvating power for secosteroids and compatibility with cell culture, provided the final concentration remains strictly controlled.

Q3: How do I prevent "solvent crash" during serial dilutions in aqueous media? A: Never dilute directly from a high-concentration master stock (e.g., 10 mM) into 100% aqueous media. Instead, utilize a step-down intermediate dilution strategy . You must prepare your entire serial dilution curve in 100% DMSO first, and then spike these intermediate stocks into the aqueous media at a constant, low ratio (e.g., 1:1000). This ensures the final DMSO concentration remains constant (e.g., 0.1% v/v) across all test concentrations, preventing localized supersaturation[2].

Troubleshooting Guide

Issue 1: Visible precipitation or cloudiness upon adding Physalin G to media.
  • The Causality: Localized supersaturation. If the DMSO stock is dropped into cold or static media, the compound crashes out before it can evenly disperse.

  • The Fix: Always pre-warm your culture media (e.g., RPMI or DMEM supplemented with FBS) to 37°C[2]. Add the DMSO stock dropwise while the media is under continuous vortexing or rapid magnetic stirring. The mechanical shear forces rapid dispersion, keeping the compound within its metastable solubility zone.

Issue 2: Inconsistent IC50 values or sudden loss of biological activity.
  • The Causality: Micro-precipitation. Physalin G may not form visible, macroscopic crystals, but rather colloidal aggregates. These micro-aggregates drastically reduce the bioavailable monomeric concentration of the drug, leading to falsely low potency readouts.

  • The Fix: Implement the Self-Validating Optical Check (detailed in Protocol 2). Never assume a clear solution is fully dissolved without optical or microscopic verification.

Issue 3: Cytotoxicity from the vehicle masking Physalin G's specific effects.
  • The Causality: High DMSO concentrations (>0.5% v/v) can induce cellular stress, alter membrane permeability, and trigger apoptosis, which confounds the specific antiproliferative or anti-inflammatory readouts of Physalin G.

  • The Fix: Maintain a strict, uniform vehicle control (e.g., exactly 0.1% DMSO) across all experimental and control wells. If your assay requires higher concentrations of Physalin G that push the DMSO limit, you must re-validate your baseline using a vehicle-only dose-response curve.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of 10 mM Physalin G Master Stock

This protocol ensures complete dissolution without thermal degradation.

  • Equilibration: Allow the lyophilized Physalin G vial to equilibrate to room temperature inside a desiccator for 30 minutes. Opening a cold vial introduces moisture, which immediately compromises DMSO solubility.

  • Calculation: Weigh the required mass carefully. (e.g., For a Molecular Weight of ~526.5 g/mol , dissolve 5.26 mg in 1.0 mL of solvent).

  • Solvation: Add anhydrous, sterile-filtered DMSO (Cell Culture Grade, >99.9% purity).

  • Agitation: Vortex gently for 2-3 minutes. If dissolution is sluggish, sonicate in a room-temperature water bath for 5 minutes. Do not heat.

  • Storage: Aliquot into single-use amber microcentrifuge tubes (e.g., 20 µL/tube) to protect from light and prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Step-Down Dilution & Self-Validation in Aqueous Media

This protocol builds a self-validating feedback loop to guarantee monomeric dispersion.

  • Intermediate Stocks: Thaw a 10 mM Physalin G aliquot. Prepare your concentration curve (e.g., 10 mM, 5 mM, 1 mM) entirely in 100% DMSO.

  • Media Preparation: Pre-warm the aqueous culture medium to 37°C.

  • Spiking: While actively vortexing the media, add the DMSO stock at a 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of media). This yields final test concentrations of 10 µM, 5 µM, and 1 µM with a uniform 0.1% DMSO background.

  • Self-Validation (Optical Check): Transfer 200 µL of the final spiked media to a clear 96-well plate. Read the Optical Density at 600 nm (OD600) using a microplate reader against a 0.1% DMSO-media blank.

    • Pass: OD600 < 0.02 (Solution is monomeric and stable).

    • Fail: OD600 > 0.05 (Micro-precipitation has occurred. Discard and optimize dispersion technique).

Quantitative Data: Solvent Compatibility & Assay Parameters

Solvent / MatrixMax Solubility (approx.)Recommended Final Assay Conc.Vehicle Cytotoxicity RiskStorage / Notes
100% DMSO > 20 mMN/A (Master Stock only)ExtremeStore at -20°C in amber tubes.
100% Ethanol ~ 5 mMN/A (Master Stock only)HighEvaporates quickly; alters assay osmolarity.
Aqueous Media (RPMI/DMEM) < 1 µM (without carrier)0.1 µM – 20 µMLow (if DMSO < 0.1%)Must use step-down dilution from DMSO[2].
Saline (In Vivo) < 1 µM (without carrier)50 - 100 mg/kg (Suspension)N/ARequires 10% DMSO + suspension protocols[3].

Mechanistic & Workflow Visualizations

Troubleshooting Workflow for Physalin G Solubilization

The following logic tree dictates the physical handling of Physalin G to ensure assay integrity.

Troubleshooting Start Add Physalin G to Aqueous Media Check1 Visible Cloudiness or Precipitation? Start->Check1 Yes1 Pre-warm media to 37°C Add dropwise while vortexing Check1->Yes1 Yes No1 Perform OD600 Optical Check Check1->No1 No Check2 OD600 > 0.05 vs Blank? No1->Check2 Yes2 Micro-precipitation detected. Reduce final concentration or ensure DMSO < 0.1% Check2->Yes2 Yes No2 Solution is stable. Proceed to in vitro assay. Check2->No2 No

Caption: Step-by-step logic for validating Physalin G solubility and preventing micro-precipitation.

Mechanism of Action: Physalin G Anti-Inflammatory Pathway

Understanding the downstream targets is critical. Physalin G exerts its anti-inflammatory effects by blocking the translocation of NF-κB, thereby suppressing the expression of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[4][5]. If your compound precipitates, this entire signaling cascade remains uninhibited, leading to false-negative data.

Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor TLR4 / Cell Membrane LPS->Receptor NFkB_inactive NF-κB (Cytoplasm) Receptor->NFkB_inactive NFkB_active NF-κB Translocation (Nucleus) NFkB_inactive->NFkB_active Activation PhysalinG Physalin G (Treatment) PhysalinG->NFkB_active Inhibits iNOS iNOS Expression NFkB_active->iNOS COX2 COX-2 Expression NFkB_active->COX2 ProInflam Pro-inflammatory Mediators (NO, PGE2, TNF-α) iNOS->ProInflam COX2->ProInflam

Caption: Physalin G inhibits NF-κB nuclear translocation, downregulating iNOS and COX-2 expression.

References

  • Bioactive compounds from Physalis angulata and their anti-inflammatory and cytotoxic activities. ResearchGate.
  • Physalins B, F and G, seco-steroids purified from Physalis angulata L., inhibit lymphocyte function and allogeneic transplant rejection. Ovid.
  • Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies. PMC.
  • Physalis angulata Linn. as a medicinal plant (Review). Semantic Scholar.
  • Antibacterial and Anti-Inflammatory Activities of Physalis Alkekengi var. franchetii and Its Main Constituents. PMC.
  • Antimalarial Activity of Physalins B, D, F, and G. Journal of Natural Products.

Sources

Optimization

Technical Support Center: Preventing Physalin G Degradation in DMSO Stock Solutions

Welcome to the Technical Support Center for natural product handling and assay preparation. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with Physali...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for natural product handling and assay preparation. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with Physalin G , a highly oxygenated steroidal lactone.

While Dimethyl Sulfoxide (DMSO) is the universal solvent for high-throughput screening and in vitro assays, its interaction with complex withanolides like Physalin G requires rigorous environmental control. Failure to manage these solutions properly leads to rapid loss of bioactivity, irreproducible assay results, and false negatives.

The Chemistry of Physalin G Degradation: Causality & Mechanisms

Physalin G is a bioactive 13,14-seco-16,24-cycloergostane withanolide isolated from Physalis species, characterized by multiple lactone rings and an α,β -unsaturated ketone 1[1]. Its complex 3D conformation is essential for its antimalarial and cytotoxic activities 2[2].

The primary threat to Physalin G in stock solutions is water . DMSO is highly hygroscopic and acts as a moisture sponge when exposed to the atmosphere 3[3]. Even trace amounts of water introduced into the DMSO stock trigger two destructive pathways:

  • Lactone Hydrolysis: The nucleophilic attack of water on the ester bonds of Physalin G's lactone rings leads to ring-opening, permanently destroying the molecule's pharmacophore 4[4].

  • Protic Tautomerization: In protic microenvironments (created by "wet" DMSO), physalins undergo rapid tautomerization and structural rearrangements, often converting into inactive neophysalin isomers or forming hemiacetals 5[5].

PhysalinDegradation DMSO Hygroscopic DMSO (Solvent) PhysG Intact Physalin G (Steroidal Lactone) DMSO->PhysG Solubilizes Hydrolysis Lactone Ring Hydrolysis (Ring Opening) DMSO->Hydrolysis Provides H2O Tautomer Protic Tautomerization (Neophysalin Formation) DMSO->Tautomer Protic Microenvironment H2O Atmospheric Moisture (Condensation/Absorption) H2O->DMSO Contaminates PhysG->Hydrolysis Nucleophilic Attack PhysG->Tautomer Structural Rearrangement Degraded Loss of Bioactivity (Degraded Stock) Hydrolysis->Degraded Tautomer->Degraded

Mechanisms of Physalin G degradation in moisture-compromised DMSO.

Quantitative Stability Profile

The degradation of compounds in DMSO is highly dependent on storage temperature and solvent purity. Large-scale repository studies indicate that ambient storage of generic compounds in DMSO results in only ~52% integrity after one year 6[6]. For sensitive steroidal lactones like Physalin G, this degradation curve is drastically steeper.

Storage ConditionSolvent QualityTime PointEst. Physalin G Integrity (%)Primary Degradation Mechanism
Room Temp (25°C) Standard DMSO (Ambient)1 Week< 60%Rapid Hydrolysis & Tautomerization
4°C Standard DMSO (Ambient)1 Month~ 75%Hydrolysis
-20°C Standard DMSO (Ambient)6 Months~ 85%Freeze-Thaw Condensation
-80°C Anhydrous DMSO (Argon)12+ Months> 98% None (Stable)

Troubleshooting & FAQs

Q1: Why is my Physalin G stock losing potency in cell-based assays after a few weeks? A: Every time you open the stock vial, the hygroscopic DMSO absorbs atmospheric moisture 3[3]. This accumulated water creates a protic environment that hydrolyzes the lactone rings and induces tautomerization of the 13,14-seco-16,24-cycloergostane skeleton 5[5]. The degraded neophysalins cannot bind to their biological targets, resulting in a false loss of potency.

Q2: How do freeze-thaw cycles affect my Physalin G stock? A: Repeated freeze-thaw cycles are highly detrimental. When a cold vial is opened, ambient humidity instantly condenses on the inner walls. As the DMSO thaws, it absorbs this condensation 7[7]. Furthermore, freeze-thawing causes localized concentration gradients that can force the compound out of solution, forming micro-precipitates that do not easily resolubilize 8[8].

Q3: Can I rescue a degraded Physalin G stock solution? A: No. Lactone hydrolysis and structural tautomerization are irreversible under standard laboratory conditions. If degradation is confirmed (via LC-MS or NMR showing the appearance of new signals or loss of the parent compound 3[3]), the stock must be discarded.

Q4: Does concentration matter for stability? A: Yes. Preparing stock solutions at the highest possible concentration (e.g., 10 mM or 20 mM) minimizes the relative ratio of absorbed water molecules to Physalin G molecules 8[8]. This buffers the system against minor moisture contamination.

Standard Operating Procedure (SOP): Anhydrous Stock Preparation

To guarantee the scientific integrity of your assays, treat Physalin G stock preparation as an air-sensitive chemical synthesis rather than a simple dilution. This protocol is a self-validating system designed to prevent degradation proactively.

Materials Required:
  • Physalin G powder (High purity, >98%)

  • Anhydrous DMSO (Water content <0.005%, packaged under Argon)

  • Argon or Nitrogen gas line

  • Amberized, sterile polypropylene microtubes (with O-ring seals)

  • Desiccator cabinet

Step-by-Step Methodology:

Step 1: Equilibration & Purging

  • Allow the sealed vial of Physalin G powder to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Causality: Prevents condensation on the cold powder.

  • Purge the headspace of the anhydrous DMSO bottle with Argon immediately after opening.

Step 2: Solubilization

  • Calculate the volume of anhydrous DMSO required to achieve a high-concentration stock (e.g., 10 mM).

  • Add the DMSO directly to the Physalin G vial. Pipette gently to dissolve. Do not vortex vigorously, as this introduces microscopic air bubbles that can carry ambient moisture.

  • Validation Check: Inspect the solution against a light source. It must be completely clear. Any cloudiness indicates incomplete solubilization or pre-existing degradation.

Step 3: Single-Use Aliquoting

  • Immediately divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) into amberized microtubes.

  • Gently blanket the headspace of each microtube with Argon gas before capping. Causality: Argon is heavier than air and displaces oxygen and moisture, protecting the lactone rings from hydrolysis and mild oxidation.

Step 4: Storage & Thawing

  • Store all aliquots immediately at -80°C.

  • Crucial Thawing Step: When an aliquot is needed, remove it from the -80°C freezer and place it directly into a desiccator to warm to room temperature (approx. 15-20 minutes). Do not open the tube while cold.

  • Once thawed and used, discard any remaining solution. Never refreeze.

Step 5: Pre-Assay Integrity Validation (Optional but Recommended)

  • For critical high-throughput screening runs, take one thawed aliquot and run a rapid LC-MS or 1 H-NMR against a freshly prepared standard. Look for the disappearance of the parent compound's signals or the emergence of tautomerized neophysalin peaks 3[3].

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Overcoming Physalin G Precipitation in 96-Well Plates

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Physalin G and encountering challenges with its solubility in 96-well p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Physalin G and encountering challenges with its solubility in 96-well plate assays. Physalin G, a steroidal lactone with significant therapeutic potential, is notoriously hydrophobic, often leading to precipitation in aqueous assay buffers.[1][2][3] This document provides in-depth troubleshooting strategies, scientifically-grounded explanations, and step-by-step protocols to help you maintain Physalin G in solution and ensure the integrity of your experimental results.

Section 1: Understanding the Root Cause: Why Does Physalin G Precipitate?

The primary reason for Physalin G precipitation is its chemical structure. Like other withanolides, it possesses a steroidal backbone, making it poorly soluble in water.[2][3][4] When a concentrated stock solution of Physalin G, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into the aqueous environment of your assay (e.g., cell culture media or biochemical buffer), the abrupt change in solvent polarity can cause the compound to crash out of solution. This phenomenon is often referred to as "solvent shock."[5]

The solubility of a compound is its ability to form a homogenous mixture with a solvent. For hydrophobic compounds like Physalin G, the aqueous environment of a 96-well plate is energetically unfavorable. The compound molecules are more attracted to each other than to the water molecules, leading them to aggregate and form a visible precipitate. This not only reduces the effective concentration of your compound but can also lead to inaccurate and unreliable data.

Section 2: Proactive Strategies: Best Practices for Working with Physalin G

Preventing precipitation starts with proper handling and preparation of your Physalin G solutions. Following these best practices can significantly reduce the likelihood of solubility issues.

Preparing a High-Concentration Primary Stock Solution

The first step is to create a stable, high-concentration primary stock solution in a suitable organic solvent.

  • Choosing the Right Solvent: DMSO is a common and effective choice for dissolving Physalins.[6][7] Other organic solvents like ethanol, methanol, or acetone can also be used, but their compatibility with your specific assay must be considered.[4][7]

  • Protocol for Stock Solution Preparation (10 mM in DMSO):

    • Weighing: Accurately weigh the required amount of Physalin G powder in a sterile microcentrifuge tube. (Molecular Weight of Physalin G: 526.54 g/mol [6][8][9])

    • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Dissolution: Vortex the solution thoroughly. If crystals are visible, gentle warming in a 37°C water bath can aid dissolution.[5] Ensure the solution is completely clear before use.

    • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[5] Store at -20°C or -80°C for long-term stability.[6]

Solubility of Related Compounds in Common Solvents
CompoundSolventApproximate Solubility
Withanolide AMethanol~0.5 mg/mL
Withanolide AAcetonitrile~0.1 mg/mL
Withanolide BMethanol~0.5 mg/mL
Withanolide BAcetonitrile~0.1 mg/mL

This table provides solubility data for related withanolides to give a general indication of solubility in common organic solvents.[10][11]

Section 3: Troubleshooting Guide: FAQs for Precipitation Issues

This section addresses common questions and provides solutions for precipitation problems encountered during experiments.

Q1: I see a precipitate immediately after adding my Physalin G working solution to the aqueous assay buffer. What happened?

A1: This is a classic case of "solvent shock."[5] The rapid dilution of your DMSO stock into the aqueous buffer creates a localized supersaturation, causing the Physalin G to precipitate. To mitigate this:

  • Pre-warm your media/buffer: Ensure your assay medium is at 37°C before adding the compound.[5]

  • Use a stepwise dilution: Create an intermediate dilution of your stock in a small volume of media first. Then, add this intermediate dilution to your final assay volume.[5]

  • Modify the addition method: Add the Physalin G solution dropwise to the side of the well while gently agitating the plate. Avoid pipetting the compound directly into the center of the well.[5]

Q2: My compound seems to precipitate over time during the incubation period. How can I prevent this?

A2: This indicates that the final concentration of Physalin G is at or above its solubility limit in your assay medium.

  • Lower the final concentration: The simplest approach is to test a lower final concentration of Physalin G.

  • Increase the final DMSO concentration: A slightly higher percentage of DMSO in the final assay volume can help maintain solubility. However, be mindful of DMSO's potential toxicity to your cells.

  • Incorporate a solubility enhancer: Consider using excipients like cyclodextrins or bovine serum albumin (BSA) in your assay buffer.

Q3: What is the maximum final concentration of DMSO I can have in my assay without affecting my cells?

A3: The tolerance to DMSO varies significantly between cell lines.[12] Generally, it is recommended to keep the final DMSO concentration at or below 0.5%, with many protocols advocating for 0.1% as a safer limit.[12][13][14] It is crucial to perform a vehicle control experiment where you treat your cells with the highest concentration of DMSO used in your assay to ensure it does not impact cell viability or the experimental readout.[12][14] Some sensitive cell lines may show toxicity at concentrations as low as 0.05%.[13]

Q4: Are there any formulation strategies to improve Physalin G solubility in my final assay volume?

A4: Yes, several formulation strategies can enhance the aqueous solubility of hydrophobic compounds.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15][16] They can encapsulate hydrophobic molecules like Physalin G, forming an inclusion complex that is more water-soluble.[15][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[17]

  • Serum Albumin: Proteins like BSA can bind to hydrophobic compounds, effectively acting as a carrier and increasing their apparent solubility in culture media.

  • Co-solvents: While DMSO is the primary solvent, using a combination of solvents might be beneficial, but this requires careful optimization and toxicity testing.

Section 4: Advanced Solutions & Methodologies

When standard methods are insufficient, these advanced protocols and workflows can help you overcome persistent precipitation issues.

Protocol 1: Utilizing Solubility Enhancers (HP-β-CD)

This protocol outlines how to incorporate Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to improve Physalin G solubility.

  • Prepare HP-β-CD Stock: Prepare a sterile 10-20% (w/v) stock solution of HP-β-CD in your assay buffer or cell culture medium.

  • Complex Formation:

    • In a sterile tube, add the required volume of your Physalin G stock solution (in DMSO).

    • Add the HP-β-CD stock solution to the tube. The molar ratio of HP-β-CD to Physalin G often ranges from 1:1 to 10:1 or higher. This will need to be empirically determined.

    • Vortex the mixture and incubate at room temperature for at least 1 hour to allow for the formation of the inclusion complex.

  • Final Dilution: Add the Physalin G/HP-β-CD complex to your 96-well plate containing cells and media.

  • Control: Remember to include a control with HP-β-CD alone to ensure it does not affect your assay.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for addressing Physalin G precipitation.

G start Precipitation Observed in 96-Well Plate check_initial Is precipitation immediate (Solvent Shock)? start->check_initial check_timed Does it precipitate over time? check_initial->check_timed No solution_shock Implement Anti-Solvent Shock Protocol: 1. Pre-warm media 2. Use serial dilution 3. Slow, indirect addition check_initial->solution_shock Yes solution_solubility Concentration exceeds solubility limit check_timed->solution_solubility Yes end_solved Problem Solved solution_shock->end_solved action_lower_conc Option 1: Lower final Physalin G concentration solution_solubility->action_lower_conc action_dmso Option 2: Increase final DMSO % (test toxicity!) solution_solubility->action_dmso action_enhancer Option 3: Use Solubility Enhancer (e.g., HP-β-CD, BSA) solution_solubility->action_enhancer action_lower_conc->end_solved action_dmso->end_solved action_enhancer->end_solved

Caption: A decision tree for troubleshooting Physalin G precipitation.

References

  • Gould, S., & Scott, R. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Jacob, S., & Nair, A. B. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • de Miranda, L. P., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC. [Link]

  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Jacob, S., & Nair, A. B. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Various Authors. (2023). Maximum DMSO concentration in media for cell culture? Reddit. [Link]

  • Various Authors. (2006). What's the maximum allowable limit of DMSO as a solvent in cell culture. Protocol Online. [Link]

  • Fuloria, S., et al. (2013). Comparative antioxidant potential of Withania somnifera based herbal formulation prepared by traditional and non-traditional fermentation processes. PMC. [Link]

  • Wang, H., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]

  • Zhang, H., et al. (2022). Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Physalin G. PubChem. [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • BioCrick. (n.d.). Physalin C | CAS:27503-33-9. BioCrick. [Link]

  • Online Publishing @ NIScPR. (n.d.). Isolation and identification of withasomnine, withanolides and butein from industrial herbal marc of Withania somnifera (L.). NIScPR. [Link]

  • National Center for Biotechnology Information. (n.d.). Physalin F. PubChem. [Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for Physalin G

Welcome to the Technical Support Center for Physalin G analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible peak shapes, signal loss, and poor sensitivity when an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Physalin G analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible peak shapes, signal loss, and poor sensitivity when analyzing physalins.

Physalin G is a highly oxygenated 13,14-secosteroid derived from Physalis species. Its complex structure—featuring a lactone ring and multiple oxygenated moieties—makes it highly susceptible to chemical degradation and tautomerization during LC-MS/MS analysis (1)[1]. This guide provides field-validated protocols, optimized mobile phase gradients, and troubleshooting logic to ensure robust and reproducible quantification.

Experimental Workflow & Logic

To achieve reliable quantification, your analytical workflow must proactively address three critical vulnerabilities of physalins: thermal instability, pH sensitivity, and protic solvent-induced tautomerization (2)[2].

Workflow A 1. Sample Preparation (4°C, pH 1.5 with Formic Acid) B 2. Column Selection (UPLC BEH C18, 1.7 μm) A->B C 3. Mobile Phase Setup (0.1% FA in H2O / ACN) B->C D 4. Gradient Elution (Rapid organic ramp) C->D E 5. MS/MS Detection (ESI MRM Mode) D->E

Step-by-step logical workflow for Physalin G LC-MS/MS optimization.

Core Methodologies & Protocols

Protocol A: Self-Validating Sample Preparation

Physalins degrade rapidly at room temperature and physiological pH. This protocol ensures structural integrity prior to injection.

  • Harvest & Chill : Immediately transfer biological samples (e.g., plasma or plant extracts) to a 4°C environment.

  • Protein Precipitation : Add 3 volumes of ice-cold Acetonitrile (ACN) containing your internal standard to the sample.

    • Causality : ACN is preferred over methanol. Physalins exhibit higher stability and lower tautomerization rates in aprotic solvents (1)[1].

  • Acidification : Adjust the supernatant pH to approximately 1.5 using pure formic acid.

    • Causality : Acidic conditions stabilize the lactone rings of physalins, preventing spontaneous ring-opening or enzymatic degradation in complex matrices (2)[2].

  • Centrifugation : Spin at 12,000 rpm for 10 minutes at 4°C. Transfer the supernatant to autosampler vials maintained at 4°C.

    • Self-Validation Check : Inject a known Physalin G standard dissolved in ACN vs. Methanol. If the Methanol sample shows peak splitting while the ACN sample remains a single sharp peak, your system successfully demonstrates tautomerization suppression.

Protocol B: Mobile Phase & Gradient Execution
  • Prepare Mobile Phases :

    • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B : 100% LC-MS grade Acetonitrile.

    • Causality : Formic acid acts as a proton donor, significantly enhancing the ionization efficiency and peak shape of Physalin G in electrospray ionization (ESI) (2)[2].

  • Column Equilibration : Use an ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) maintained at 35–40°C. Equilibrate with 10% Mobile Phase B.

  • Execute Gradient : Follow the optimized gradient table below to ensure sharp peak elution and minimize co-eluting matrix effects.

Quantitative Data: Optimized Parameters

Table 1: Optimized UPLC Gradient for Physalin G

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA) % Mobile Phase B (ACN) Curve
0.0 0.3 90% 10% Initial
2.0 0.3 5% 95% Linear
2.8 0.3 5% 95% Hold
3.0 0.3 90% 10% Linear

| 3.8 | 0.3 | 90% | 10% | Re-equilibrate |

Table 2: Typical Mass Spectrometry (MRM) Parameters (Note: Exact transitions depend on specific MS hardware; Physalins often ionize exceptionally well in negative mode[2])

Analyte Polarity Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Physalin G ESI (-) / (+) Hardware dependent Hardware dependent 20 - 35

| Physalin A (Ref) | ESI (-) | 525.1 | 148.9 | 30 |

Troubleshooting Guides & FAQs

Q1: Why am I observing peak splitting or broad shoulders for Physalin G? A: This is a classic symptom of tautomerization . Physalins dynamically interconvert into tautomers when exposed to protic solvents (like water, methanol, or ethanol) at room temperature, leading to split peaks on the chromatogram (1)[1].

  • Solution: Strictly avoid Methanol in your mobile phase and sample extraction steps. Use Acetonitrile (ACN) instead. Ensure the autosampler is chilled to 4°C, and utilize a rapid, steep gradient (as shown in Table 1) to minimize the analyte's residence time on the column.

Q2: My sensitivity and Signal-to-Noise (S/N) ratio are extremely low. How can I improve ionization? A: Poor sensitivity usually stems from suboptimal ionization or matrix suppression.

  • Solution: Verify the addition of 0.1% Formic Acid to the aqueous mobile phase. Formic acid is critical for forming stable adducts and improving peak shape (2)[2]. Additionally, evaluate both Positive and Negative ESI modes. While some physalins yield [M+H]+ ions, others (like Physalin A and G) often produce stronger, more stable signals in negative-ion mode due to their highly oxygenated structures (3)[3].

Q3: The concentration of Physalin G in my standard curve is dropping over time. What is causing this instability? A: Physalins are chemically unstable in neutral or basic environments, particularly in biological matrices like plasma.

  • Solution: Acidify your stock solutions and biological samples. Adjusting the pH of the sample matrix to 1.5 using formic acid immediately after extraction halts degradation pathways (2)[2].

TroubleshootingLogic Start Issue: Poor Physalin G Chromatography Split Symptom: Peak Splitting Start->Split LowSig Symptom: Low Sensitivity Start->LowSig Degrade Symptom: Signal Loss Over Time Start->Degrade Cause1 Cause: Tautomerization in Protic Solvent Split->Cause1 Cause2 Cause: Poor Ionization / Matrix Effect LowSig->Cause2 Cause3 Cause: pH/Thermal Degradation Degrade->Cause3 Fix1 Action: Switch MeOH to ACN Cause1->Fix1 Fix2 Action: Add 0.1% Formic Acid & Check Polarity Cause2->Fix2 Fix3 Action: Acidify to pH 1.5 & Store at 4°C Cause3->Fix3

Diagnostic troubleshooting logic for resolving common Physalin G LC-MS/MS issues.

References

  • Source: nih.
  • Source: acs.
  • LC-MS/MS method for simultaneous determination of flavonoids and physalins in rat plasma: Application to pharmacokinetic study after oral administration of Physalis alkekengi var. franchetii (Chinese lantern)
  • Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var.

Sources

Troubleshooting

improving stability of Physalin G during freeze-thaw cycles

Welcome to the technical support center for Physalin G. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Physalin G. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of Physalin G during experimental workflows, with a specific focus on mitigating degradation caused by freeze-thaw cycles. Our goal is to move beyond simple instructions to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Introduction: The Challenge of Physalin G Instability

Physalin G is a complex seco-steroid belonging to the withanolide class of natural products, isolated from plants of the Physalis genus.[1][2] Like many intricate biomolecules, its steroidal lactone structure is susceptible to degradation under various conditions, including exposure to non-neutral pH, heat, and light.[3][4] A particularly common, yet often underestimated, challenge in the laboratory is the degradation induced by repeated freeze-thaw cycles.[3] This guide will provide a comprehensive framework for understanding and preventing this critical issue.

Part 1: Troubleshooting & FAQs - The "Why" and "How"

This section addresses common issues encountered by researchers, providing not just solutions but the scientific reasoning behind them.

Question 1: My Physalin G concentration, as measured by HPLC, is significantly lower after a single freeze-thaw cycle. What is happening?

Answer: This is a classic sign of freeze-thaw induced degradation. The process of freezing and thawing, which may seem benign, exposes Physalin G to multiple, potent chemical and physical stressors. The primary degradation mechanisms are:

  • Ice Crystal Formation: As the solvent freezes, pure ice crystals form. These crystals can physically damage the solute molecules through shear stress.[5]

  • Cryoconcentration: As ice crystals grow, the unfrozen liquid portion becomes a highly concentrated solution of Physalin G, along with any salts or buffer components.[6] This "freeze-concentrated solution" (FCS) can dramatically accelerate degradation reactions due to the increased proximity of reactive molecules.

  • pH Shifts: A critical and often overlooked effect of cryoconcentration is the potential for extreme shifts in the pH of the FCS.[7] Common buffers, like sodium phosphate, can behave unpredictably during freezing. For instance, the precipitation of one buffer component can cause the pH to plummet by several units, creating a highly acidic microenvironment that can hydrolyze sensitive functional groups on the Physalin G molecule.[8]

Question 2: I dissolve my Physalin G in DMSO for stock solutions. Is this protecting it from freeze-thaw degradation?

Answer: While Dimethyl Sulfoxide (DMSO) is a good solubilizing agent and a penetrating cryoprotectant, its protection is not absolute and depends on concentration.[9] DMSO works by interfering with the formation of large, damaging ice crystals.[9] However, if the solution also contains aqueous buffers, the cryoconcentration and pH-shift effects can still occur in the aqueous phase, leading to degradation. For long-term storage, it is best practice to prepare a high-concentration stock in pure, anhydrous DMSO, store it in small, single-use aliquots, and minimize the number of freeze-thaw cycles for any given aliquot.[3][10]

Question 3: What are cryoprotectants and how can they help stabilize my Physalin G solutions?

Answer: Cryoprotectants are essentially molecular shields that protect solutes during freezing. They work through several mechanisms and are broadly categorized into two types:

  • Penetrating Agents (e.g., Glycerol, DMSO): These are small molecules that can cross cell membranes (a key feature in cell cryopreservation) and work by reducing the amount of ice formed and lowering the freezing point.[9][11]

  • Non-Penetrating Agents (e.g., Sugars like Sucrose, Trehalose): These larger molecules remain outside the "cellular" environment. In a chemical solution, they work by forming a viscous, glassy matrix (vitrification) at low temperatures.[9][12] This amorphous glass state immobilizes the Physalin G molecules, preventing them from aggregating and protecting them from the mechanical stress of ice crystals.[6] They also mitigate cryoconcentration effects.

For a small molecule like Physalin G, non-penetrating sugars are often an excellent and easy-to-implement choice.

Question 4: How do I choose the right buffer to prevent pH shifts during freezing?

Answer: The choice of buffer is critical. As mentioned, phosphate buffers are known to cause significant pH drops when frozen.[8] Citrate buffers are often a better choice for acidic to neutral pH ranges as they show minimal pH changes during freezing and have a low potential for crystallization.[13] If possible, conduct a preliminary study by freezing and thawing your buffer system alone and measuring the pH post-thaw. Ideally, for maximum stability, consider dissolving Physalin G in a non-buffered solvent system containing a cryoprotectant, if your experimental design allows.

Part 2: Experimental Protocols & Methodologies

This section provides actionable, step-by-step protocols for assessing and improving the stability of Physalin G.

Protocol 1: Forced Freeze-Thaw Degradation Study

Objective: To intentionally degrade Physalin G using freeze-thaw cycles to understand its stability limits and to validate that your analytical method (e.g., HPLC) can detect the degradation products. This is a core component of a "stability-indicating method."[14][15][16]

Materials:

  • Physalin G standard

  • Chosen solvent/buffer system (e.g., 50:50 Acetonitrile:Water)

  • -20°C or -80°C freezer

  • HPLC system with a suitable column (e.g., C18)[17]

Procedure:

  • Prepare a Physalin G solution at a known concentration (e.g., 1 mg/mL).

  • Time Zero (T0) Analysis: Immediately analyze an aliquot of the fresh solution by HPLC to establish the initial concentration and purity profile. This is your baseline.

  • Freeze-Thaw Cycling:

    • Place the vial containing the remaining solution in a -20°C freezer for a set period (e.g., 12-24 hours).

    • Thaw the vial at room temperature until the solution is completely liquid (e.g., 2-4 hours). This completes one cycle.[18]

  • Post-Cycle Analysis: After the first cycle (T1), take another aliquot and analyze it by HPLC.

  • Repeat Cycles: Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 to 5 cycles).[18] Analyze an aliquot after each cycle (T2, T3, etc.).

  • Data Analysis:

    • Quantify the peak area of the parent Physalin G peak at each time point.

    • Calculate the percentage degradation relative to the T0 sample.

    • Carefully examine the chromatograms for the appearance of new peaks, which represent degradation products. A good stability-indicating method should show clear separation between the parent peak and any new degradant peaks.[14]

    • Goal: Aim for a degradation of 5-20% of the active ingredient to adequately challenge the analytical method.[15]

Workflow for Forced Freeze-Thaw Study

G cluster_prep Preparation cluster_cycle Freeze-Thaw Cycling cluster_repeat Repeat & Analyze prep Prepare Physalin G Solution (1 mg/mL) t0 T0 Analysis (HPLC) Establish Baseline prep->t0 freeze Freeze Sample (-20°C, 12-24h) t0->freeze Start Cycling thaw Thaw Sample (Room Temp, 2-4h) freeze->thaw 1 Cycle t1 T1 Analysis (HPLC) thaw->t1 repeat_node Repeat Cycles (e.g., N=3-5) t1->repeat_node Continue Cycling analysis Analyze Degradation % & New Peaks repeat_node->analysis G cluster_degradation Freeze-Thaw Degradation Pathway cluster_protection Cryoprotectant Stabilization Pathway A Physalin G in Solution B Freezing A->B C Ice Crystal Formation (Shear Stress) B->C D Cryoconcentration & pH Shift B->D E Degraded Physalin G C->E D->E F Physalin G + Cryoprotectant G Freezing F->G H Vitrification (Amorphous Glassy State) G->H I Stable Physalin G H->I

Caption: Degradation vs. Stabilization during freeze-thaw cycles.

Summary of Best Practices

  • Aliquot: Always store stock solutions of Physalin G in small, single-use aliquots to avoid repeated freeze-thaw cycles of the entire stock. [3][19]2. Choose Buffers Wisely: Avoid phosphate buffers for frozen storage. Consider citrate buffers or, if possible, a non-buffered system. [8][13]3. Use Cryoprotectants: For aqueous solutions that will be frozen, incorporate a cryoprotectant like sucrose or glycerol (5-20%) to maintain stability.

  • Control Freeze/Thaw Rates: While often difficult to control in a standard lab freezer, be aware that very slow freezing can promote the growth of large ice crystals. If possible, aim for faster freezing.

  • Validate Your Method: Perform a forced degradation study to ensure your analytical method can accurately quantify Physalin G in the presence of its potential degradants. [14][20] By understanding the underlying mechanisms of degradation and proactively implementing these stabilization strategies, researchers can ensure the quality and reliability of their data when working with Physalin G.

References

  • BenchChem. (n.d.). Technical Support Center: Preventing Degradation of Withania somnifera Constituents.
  • Allan Chemical Corporation. (2025, September 21). Cryoprotectant Optimization for Biopharma Stability.
  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ALWSCI. (2026, February 24). How To Store Standard Solutions: Stability, Containers, Light Protection, And Temperature Control.
  • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Cambrex. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Murthy, J. N., et al. (2014). Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor. PLoS ONE.
  • ResearchGate. (n.d.). Pollen Cryopreservation in Ashwagandha (Withania somnifera L.).
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Raju, R., et al. (2025, November 19). Strategies to Enhance Stability of Cryopreservation Processes for Cell-Based Products. Biotechnology Journal.
  • Al-Buloshi, M., et al. (n.d.).
  • Creative Biolabs. (n.d.). Freeze & Thaw Stability Assessment Service.
  • Hampton Research. (n.d.). CryoProTM User Guide.
  • Heger, D., et al. (2016). Suppression of protein inactivation during freezing by minimizing pH changes using ionic cryoprotectants. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Sydykov, B., et al. (2026, January 18). Cryopreservation technology for improving the stability of liposomes and its precise drug monitoring in clinical drug research. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (n.d.). The impact of buffer on processing and stability of freeze-dried dosage forms. I. Solution freezing behavior.
  • Schmidt, A. S. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • ResearchGate. (2014). Withanolides from Withania somnifera Dunal: Development of Cellular Technology and their Production.
  • TargetMol. (n.d.). Physalin G.
  • PubMed. (2016, April 1). Impact of pH, freeze-thaw and thermal sterilization on physicochemical stability of walnut beverage emulsion.
  • Mondal, S., et al. (n.d.). Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal). Pharmacognosy Research.
  • Pharma Growth Hub. (2022, July 14). What is the Freeze-Thaw Stability Study? [Video]. YouTube.
  • He, Y., et al. (n.d.). Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii. Frontiers in Plant Science.
  • University of Pretoria. (n.d.). Cold stress affects antioxidative response and accumulation of medicinally important withanolides in Withania somnifera (L.) Dun.
  • Crowe, J. H., et al. (n.d.). Interaction of stabilizing additives with proteins during freeze-thawing and freeze-drying. Cryobiology.
  • ResearchGate. (n.d.). Effect of withanolide on IκBα phosphorylation and degradation induced....
  • ResearchGate. (2014, August 4). Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor.
  • PharmaJia. (2025, April 20). Freeze Thaw Study in Pharmaceuticals.
  • ResearchGate. (2026, February 9). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
  • Xu, B., et al. (2012). High-performance liquid chromatography (HPLC) determination of five active ingredients in the calyces of Physalis Alkekengi L. var. franchetii (mast.) Mskino. Journal of Medicinal Plants Research.
  • MilliporeSigma. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • Li, Y., et al. (2023).
  • Sangamo Therapeutics. (n.d.). Abstract Phosphate buffered formulations show higher subvisible particulates after multi-cycle freeze-thaw stress.
  • Vici Health Sciences. (2025, February 7). What is Freeze thaw (Thermal cycling) study?.
  • Li, W., et al. (2023). Effect of Freezing on Soybean Protein Solution. Foods.
  • ResearchGate. (n.d.). Proposed degradation mechanism during freeze‐thaw cycles and the....
  • PubMed. (2025, June 7). Protein stability and critical stabilizers in frozen solutions.
  • Choi, Y. H., et al. (2021).
  • BenchChem. (n.d.). Best practices for long-term storage of Acriflavine solutions.
  • Singh, D., et al. (n.d.). Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Molecules.
  • ResearchGate. (n.d.). Chemical structure of the physalins A, B, D, F, G, and H. The epoxy....
  • ResearchGate. (2025, March 22). What is the Best Method to Preserve a Protein Without Losing Activity for SEC Analysis?.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synergistic Effects of Physalins with Standard Chemotherapeutics

For Researchers, Scientists, and Drug Development Professionals The quest for more effective and less toxic cancer treatments has shifted focus from monotherapy to strategic combination therapies. The development of chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer treatments has shifted focus from monotherapy to strategic combination therapies. The development of chemoresistance remains a primary obstacle to successful patient outcomes. Natural compounds that can sensitize cancer cells to standard chemotherapeutic agents represent a promising frontier in oncology. This guide provides an in-depth analysis of the synergistic potential of physalins—a class of bioactive seco-steroids derived from the Physalis genus—when combined with conventional chemotherapy drugs.

Physalins have demonstrated potent anti-proliferative, pro-apoptotic, and immunomodulatory properties.[1][2] While research has highlighted the anticancer activities of several members of this family, such as Physalin A, B, and F, this guide will use the extensive data on these compounds to build a comprehensive framework for understanding and evaluating the synergistic potential of the entire class, including less-studied compounds like Physalin G. We will explore the mechanistic underpinnings of this synergy, present comparative data, and provide detailed protocols for assessing these interactions in a laboratory setting.

The Mechanistic Rationale for Synergy: Priming Cancer Cells for Chemotherapy

The core principle behind using physalins in combination with chemotherapy is to exploit distinct but complementary mechanisms of action. Standard chemotherapeutics like cisplatin, doxorubicin, and paclitaxel primarily induce catastrophic DNA damage or mitotic arrest. However, cancer cells can evade these effects through various resistance mechanisms, such as upregulating anti-apoptotic proteins or inactivating tumor suppressor pathways.

Physalins can counteract these survival strategies. Many physalins have been shown to modulate key signaling pathways that govern cell survival, apoptosis, and cell cycle progression.[1][3] For instance, they can:

  • Induce Apoptosis via Intrinsic and Extrinsic Pathways: Physalins can trigger the production of Reactive Oxygen Species (ROS) and activate the MAPK signaling cascade (including ERK, JNK, and p38), which converges on the mitochondrial pathway of apoptosis.[3][4] This involves the release of cytochrome c and the activation of executioner caspases.[3][5]

  • Inhibit Pro-Survival Signaling: Physalin A has been shown to suppress the JAK/STAT3 signaling pathway, a critical regulator of cell survival and proliferation in many cancers.[6][7] By inhibiting STAT3, Physalin A downregulates anti-apoptotic proteins like Bcl-2 and XIAP, effectively lowering the threshold for apoptosis induction by a second agent.[6]

  • Promote Cell Cycle Arrest: Several physalins induce cell cycle arrest at the G2/M or G1 phases.[1][8][9][10] This can sensitize cells to DNA-damaging agents or microtubule inhibitors that are most effective during specific phases of the cell cycle.

By "priming" the cancer cells in this manner, physalins can transform a sublethal dose of a chemotherapeutic drug into a potent cytotoxic treatment, enhancing efficacy while potentially allowing for dose reduction and mitigating toxicity.

Quantifying Synergy: The Combination Index (CI) Method

To move beyond qualitative observations, a quantitative framework is essential for evaluating drug interactions. The most widely accepted method is the Chou-Talalay Combination Index (CI) .[11][12] This method is derived from the median-effect principle and provides a numerical value that defines the nature of the interaction.[12][13]

  • Synergism: CI < 1

  • Additive Effect: CI = 1

  • Antagonism: CI > 1

The CI value is calculated from dose-effect curves of the individual drugs and their combination.[12][14] This rigorous approach prevents erroneous claims of synergy, which cannot be determined by simply observing that the combination is better than either drug alone.[12]

Comparative Analysis: Physalin-Chemotherapy Combinations

While specific peer-reviewed studies detailing the synergistic combinations of Physalin G are still emerging, extensive data from other physalins provide a strong predictive framework for its potential. The following table summarizes the known anticancer activities of various physalins, highlighting the mechanisms that make them prime candidates for combination therapy.

PhysalinCancer Model(s)Key Mechanism(s) of ActionPotential for Synergy
Physalin A Non-Small Cell Lung Cancer (NSCLC), Breast Cancer, FibrosarcomaInhibition of JAK/STAT3 signaling, G2/M cell cycle arrest, induction of apoptosis and autophagy.[6][7][8][15]High. By suppressing the pro-survival STAT3 pathway, it can lower the apoptotic threshold for agents like cisplatin and doxorubicin.[6][16]
Physalin B Breast Cancer, NSCLCG2/M cell cycle arrest, p53-dependent apoptosis, inhibition of the PI3K/Akt pathway.[9][10][17]High. Its ability to arrest cells in G2/M could synergize with microtubule-targeting agents like paclitaxel or DNA-damaging agents.
Physalin F Renal Carcinoma, Colorectal Cancer, LymphocytesInhibition of NF-κB activation, generation of ROS-mediated mitochondrial apoptosis, degradation of β-catenin.[1][5][18]High. Inhibition of the pro-inflammatory and anti-apoptotic NF-κB pathway is a well-established strategy for sensitizing tumors to chemotherapy.
Physalin G VariousImmunosuppressive and antiproliferative effects.[1][2]Promising but requires direct investigation. Shared structural similarity with other physalins suggests potential for modulating key cancer signaling pathways.
Physalin D VariousAntioxidant activity, potential to inhibit tumor cell proliferation.[16][19][20]Context-dependent. Antioxidant properties could be antagonistic with ROS-dependent chemotherapies but synergistic in other contexts.

Mechanistic Pathways and Experimental Workflows

Understanding the molecular pathways targeted by physalins is crucial for designing rational drug combinations.

Key Signaling Pathways Modulated by Physalins

Physalin_Mechanisms cluster_0 Physalins (A, B, F, etc.) cluster_1 Cellular Stress & Signaling Physalin Physalin ROS ↑ ROS Generation Physalin->ROS induces MAPK MAPK Activation (p38, JNK, ERK) Physalin->MAPK JAK_STAT JAK/STAT3 Inhibition Physalin->JAK_STAT inhibits NFkB NF-κB Inhibition Physalin->NFkB inhibits PI3K_Akt PI3K/Akt Inhibition Physalin->PI3K_Akt inhibits ROS->MAPK activates Apoptosis Apoptosis Induction (Caspase Activation, PARP Cleavage) MAPK->Apoptosis Survival_Down ↓ Anti-Apoptotic Proteins (Bcl-2, XIAP) JAK_STAT->Survival_Down NFkB->Survival_Down CellCycleArrest G2/M Phase Cell Cycle Arrest PI3K_Akt->CellCycleArrest PI3K_Akt->Survival_Down

Caption: Key signaling pathways modulated by physalins leading to anticancer effects.

Experimental Protocol: Combination Index (CI) Assay

This protocol provides a self-validating system to quantitatively assess the synergistic interaction between Physalin G and a standard chemotherapeutic agent (e.g., cisplatin) in a selected cancer cell line (e.g., A549 human non-small cell lung cancer).

Objective:

To determine if Physalin G and cisplatin have a synergistic, additive, or antagonistic effect on the proliferation of A549 cells using the Chou-Talalay Combination Index (CI) method.

Materials:
  • A549 cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Physalin G (stock solution in DMSO)

  • Cisplatin (stock solution in saline or DMF)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

  • CompuSyn or similar software for CI calculation[11]

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize, count, and seed 5,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Determine IC₅₀ for Single Agents:

    • Causality: Before testing combinations, the potency (IC₅₀ - the concentration that inhibits 50% of cell growth) of each drug alone must be accurately determined. This is a prerequisite for the median-effect analysis.[12]

    • Prepare serial dilutions of Physalin G and cisplatin separately.

    • Treat cells with a range of concentrations for each drug (e.g., 8 concentrations, in triplicate). Include vehicle-only (DMSO) controls.

    • Incubate for 72 hours.

  • Combination Drug Treatment (Constant Ratio Design):

    • Causality: A constant-ratio design is recommended as it provides robust data for CI calculation across a range of effect levels.[21]

    • Based on the individual IC₅₀ values, prepare combination dilutions at a constant molar ratio (e.g., a ratio of their IC₅₀ values, such as 1:1, 1:2, etc.).

    • For example, if IC₅₀(Physalin G) = 2 µM and IC₅₀(Cisplatin) = 4 µM, a 1:2 constant ratio is a logical starting point.

    • Prepare serial dilutions of this combination stock (e.g., 0.25x, 0.5x, 1x, 2x, 4x the IC₅₀ concentration mix).

    • Remove old media from the cells and add 100 µL of the combination drug-containing media.

    • Incubate for 72 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis and CI Calculation:

    • Convert absorbance values to percent inhibition relative to the vehicle control.

    • Input the dose-effect data for the single agents and the combination into CompuSyn software or a similar analysis tool.

    • The software will generate dose-effect curves, median-effect plots, and calculate CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).

    • Generate a CI plot (CI vs. Fa) and an isobologram for visualization. A CI < 1 indicates synergy.[22][23]

Experimental Workflow Diagram

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Comparative

A Comparative Guide to the Cytotoxicity of Physalins A, B, F, and G: In Vitro Evaluation and Mechanistic Insights

In the landscape of natural product-based cancer research, the genus Physalis has emerged as a prolific source of bioactive compounds. Among these, physalins, a class of 16,24-cyclo-13,14-seco steroids, have garnered sig...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of natural product-based cancer research, the genus Physalis has emerged as a prolific source of bioactive compounds. Among these, physalins, a class of 16,24-cyclo-13,14-seco steroids, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the in vitro cytotoxicity of four prominent members of this family: Physalin A, B, F, and G. We will delve into the available experimental data, explore their mechanisms of action, and provide a detailed protocol for assessing their cytotoxic effects, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to Physalins: Structure and Anticancer Potential

Physalins are characterized by a unique steroidal skeleton and are found predominantly in plants of the Solanaceae family.[1][2] Their complex structures have been the subject of extensive phytochemical investigation, revealing a variety of substitutions that give rise to a wide range of biological activities.[3] The anticancer properties of physalins are a key area of interest, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.[1][4][5] These effects are often attributed to their capacity to induce cell death through apoptosis and autophagy, as well as to modulate critical cellular signaling pathways.[1][4][6][7][8]

The subtle structural differences between physalins, such as the presence of an epoxy group in Physalin F or a double bond in Physalin B, are thought to be crucial for their potent cytotoxic activity.[1][2][9] This guide aims to dissect these differences by comparing the cytotoxic profiles of Physalins A, B, F, and G.

Comparative Cytotoxicity: An Analysis of In Vitro Data

A direct comparison of the cytotoxic potency of Physalins A, B, F, and G is complicated by the fact that data is often generated in different laboratories using various cell lines and assay conditions. However, by compiling data from multiple sources, a comparative picture begins to emerge. The following table summarizes the reported 50% inhibitory concentration (IC50) values for each physalin against a range of human cancer cell lines.

PhysalinCell LineCancer TypeIC50 (µM)Reference(s)
Physalin A HT1080Fibrosarcoma~10[6]
HeLaCervical Cancer22.7[10]
A549Non-small cell lung cancerNot specified[10]
Physalin B A375Melanoma< 4.6 µg/ml[7]
A2058Melanoma< 4.6 µg/ml[7]
CORL23Large cell lung carcinoma0.4 - 1.92[2]
MCF-7Breast Cancer0.4 - 1.92[2]
HCT116Colon Cancer1.35[1]
Physalin F T-47DBreast Cancer3.6 µg/ml[11]
A498Renal CancerNot specified[1]
CORL23Large cell lung carcinoma0.4 - 1.92[2]
MCF-7Breast Cancer0.4 - 1.92[2]
Physalin G L. amazonensis (promastigote)Leishmaniasis> than Physalin F[1] (Note: Antiparasitic, not cancer)

Analysis of Cytotoxicity Data:

From the available data, Physalins B and F appear to exhibit the most potent and broad-spectrum cytotoxic activity against the tested cancer cell lines, with IC50 values often in the low micromolar or even sub-micromolar range.[2] Physalin A also demonstrates significant cytotoxicity, although its IC50 values appear to be slightly higher in some cell lines compared to B and F.[6][10] There is a comparative lack of published data on the anticancer cytotoxicity of Physalin G, with its activity more frequently reported in the context of anti-inflammatory and antiparasitic effects.[1][12]

It is crucial to note that the cytotoxicity of these compounds can be cell-line specific. For instance, Physalin B shows high potency against melanoma cells.[7] The choice of cell line is therefore a critical parameter in the experimental design for evaluating these compounds.

Mechanistic Insights: How Physalins Induce Cell Death

The cytotoxic effects of physalins are underpinned by their ability to interfere with key cellular processes, ultimately leading to cell death. The primary mechanisms identified include the induction of apoptosis and autophagy, and the modulation of inflammatory and survival signaling pathways.

  • Apoptosis: Physalins A, B, and F have all been shown to induce apoptosis in cancer cells.[4][6][7][8] This programmed cell death is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. For example, Physalin B induces apoptosis in melanoma cells via the NOXA, caspase-3, and mitochondria-mediated pathways.[7] Physalin F triggers apoptosis in breast cancer cells through the activation of caspase-3 and c-myc pathways.[11]

  • Autophagy: Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. Physalin A has been shown to induce autophagy in fibrosarcoma cells.[6] Interestingly, in some contexts, autophagy may play a protective role against physalin-induced apoptosis.[1]

  • Modulation of Signaling Pathways: Physalins have been reported to modulate several key signaling pathways involved in cancer cell proliferation and survival. The NF-κB and STAT3 signaling pathways, which are often constitutively active in cancer, are notable targets.[1][4] By inhibiting these pathways, physalins can suppress the expression of pro-survival and pro-inflammatory genes.[1][9]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by physalins, leading to the induction of apoptosis.

Physalin_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Physalins Physalins ROS Reactive Oxygen Species (ROS) Physalins->ROS Induces NF_kB NF-κB (Inhibition) Physalins->NF_kB Inhibits STAT3 STAT3 (Inhibition) Physalins->STAT3 Inhibits Mitochondria Mitochondria ROS->Mitochondria Damages Apoptosis Apoptosis NF_kB->Apoptosis Normally Inhibits STAT3->Apoptosis Normally Inhibits Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Releases Cytochrome c Caspase_Activation->Apoptosis Executes

Caption: Hypothetical signaling pathway modulated by physalins leading to apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To enable researchers to conduct their own comparative studies, we provide a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Physalins A, B, F, and G (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.[14]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of each physalin in complete culture medium. It is advisable to perform a wide range of concentrations for the initial screening (e.g., 0.1 to 100 µM).

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of physalins to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the physalins) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for an additional 2-4 hours at 37°C. The incubation time should be sufficient for the formation of visible purple formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[14]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the physalin concentration.

    • Determine the IC50 value for each physalin using a non-linear regression analysis.

Experimental Workflow Diagram:

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. Physalin Treatment (Varying Concentrations) B->C D 4. Incubation (e.g., 24, 48, 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubation (2-4h) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of Physalins A, B, F, and G highlights their significant potential as anticancer agents. Physalins B and F, in particular, demonstrate broad and potent cytotoxic activity against a range of cancer cell lines. Their ability to induce apoptosis and modulate key oncogenic signaling pathways provides a strong rationale for their further development.

References

  • Soares, M. B. P., et al. (2022). Therapeutic Applications of Physalins: Powerful Natural Weapons. Frontiers in Pharmacology, 13, 864714. [Link]

  • Fatima, N., et al. (2022). Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies. PLoS ONE, 17(8), e0272787. [Link]

  • de Fátima, A., et al. (2023). Physalin F, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone. Pharmaceuticals, 16(2), 291. [Link]

  • Bio-Rad. (n.d.). MTT (Assay protocol). [Link]

  • He, Q., et al. (2013). Physalin A Induces Apoptotic Cell Death and Protective Autophagy in HT1080 Human Fibrosarcoma Cells. Journal of Natural Products, 76(6), 1224-1229. [Link]

  • Lee, C. C., & Houghton, P. (2005). Cytotoxicity of plants from Malaysia and Thailand used traditionally to treat cancer. Journal of Ethnopharmacology, 100(3), 237-243. (Note: This is a representative reference for the IC50 values cited in the main Frontiers review).
  • Ooi, L. S. M., et al. (2013). Physalin F from Physalis minima L. triggers apoptosis-based cytotoxic mechanism in T-47D cells through the activation caspase-3- and c-myc-dependent pathways. Journal of Ethnopharmacology, 149(3), 733-740. [Link]

  • Hsu, C. M., et al. (2012). Physalin B from Physalis angulata triggers the NOXA-related apoptosis pathway of human melanoma A375 cells. Food and Chemical Toxicology, 50(3-4), 619-624. [Link]

  • Fu, Y., et al. (2021). Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling. Cancer Management and Research, 13, 249-260. [Link]

  • Lu, R., et al. (2023). Physalin A alleviates intervertebral disc degeneration via anti-inflammatory and anti-fibrotic effects. Journal of Orthopaedic Translation, 39, 74-87. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Bastos, G. N., et al. (2006). In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata. Journal of Pharmacy and Pharmacology, 58(2), 241-246. [Link]

  • Guimarães, E. T., et al. (2011). Antimalarial Activity of Physalins B, D, F, and G. Journal of Natural Products, 74(10), 2259-2262. [Link]

  • Pan, L., et al. (2021). Cytotoxic Physalins from Aeroponically Grown Physalis acutifolia. Journal of Natural Products, 84(3), 738-746. [Link]

  • de Almeida, A. C. C., et al. (2022). Therapeutic Applications of Physalins: Powerful Natural Weapons. ResearchGate. [Link]

  • BioCrick. (n.d.). Physalin F. [Link]

  • de Fátima, A., et al. (2023). Physalin F, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone. MDPI. [Link]

  • Vella, V. (2021). The Cape Gooseberry Constituent Physalin B Ameliorates Nonalcoholic Steatohepatitis and Attenuates Liver Fibrosis. MDPI. [Link]

  • Fitria, A., et al. (2021). Pro-apoptotic and anti-proliferative effects of Physalis angulata leaf extract on retinoblastoma cells. International Journal of Ophthalmology, 14(10), 1509-1515. [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • Ooi, L. S. M., et al. (2013). Physalin F from Physalis minima L. triggers apoptosis-based cytotoxic mechanism in T-47D cells through the activation caspase-3- and c-myc-dependent pathways. ResearchGate. [Link]

  • Jacobo-Herrera, N. J., et al. (2006). Cytotoxic activity of physalins and related compounds against HeLa cells. ResearchGate. [Link]

  • Li, Y., et al. (2020). A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. Pharmaceutical Biology, 58(1), 385-393. [Link]

  • Ding, Y., et al. (2019). Macrophage polarization: an effective approach to targeted therapy of inflammatory bowel disease. Expert Opinion on Therapeutic Targets, 23(11), 917-927. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • Magalhães, H. I., et al. (2010). Preliminary Investigation of Structure-Activity Relationship of Cytotoxic Physalins. ResearchGate. [Link]

  • Gavanji, S., et al. (2024). In Vitro Toxicity Evaluation of Some Plant Extracts and Their Potential Application in Xerosis cutis. MDPI. [Link]

  • Al-zain, M. N., et al. (2022). Chemical Composition Analysis, Cytotoxic, Antimicrobial and Antioxidant Activities of Physalis angulata L.: A Comparative Study of Leaves and Fruit. Molecules, 27(15), 4983. [Link]

  • Mthethwa, T., et al. (2020). In Vitro Assessment of Cytotoxicity, Antioxidant, and Anti-Inflammatory Activities of Ricinus communis (Euphorbiaceae) Leaf Extracts. Evidence-Based Complementary and Alternative Medicine, 2020, 8167984. [Link]

Sources

Validation

Comparative Biological Activity Guide: Physalin G vs. Withaferin A

The therapeutic exploitation of Solanaceae-derived steroidal lactones requires a rigorous understanding of their electrophilic properties and target engagement mechanisms. As a Senior Application Scientist, I have develo...

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Author: BenchChem Technical Support Team. Date: April 2026

The therapeutic exploitation of Solanaceae-derived steroidal lactones requires a rigorous understanding of their electrophilic properties and target engagement mechanisms. As a Senior Application Scientist, I have developed this guide to objectively compare two highly potent phytochemicals: Withaferin A (WFA) , the benchmark withanolide from Withania somnifera[1], and Physalin G , a highly oxygenated 13,14-seco-steroid derived from Physalis species[2][3].

While both compounds share a critical pharmacophore, their downstream targets and biological indications diverge significantly. This guide synthesizes their mechanistic differences, quantitative efficacies, and provides self-validating experimental protocols for drug development professionals.

Structural Determinants & Target Engagement

Both Withaferin A and Physalin G share a defining structural feature: an α,β-unsaturated ketone moiety [1][2]. This electrophilic center acts as a Michael reaction acceptor, allowing these molecules to covalently bind to nucleophilic cysteine residues on target proteins[1].

  • Withaferin A: The nucleophilic attack occurs primarily at the unsaturated A-ring at C3, the epoxide at position 5, and C24 in the E ring[1]. This broad reactivity allows WFA to alkylate multiple client proteins, including IKKβ, tubulin, and vimentin, leading to rapid endoplasmic reticulum (ER) stress and G2/M cell cycle arrest[1][4].

  • Physalin G: Featuring a complex 13,14-seco steroidal skeleton, Physalin G exhibits a more restricted target profile. Its Michael addition capabilities specifically facilitate the alkylation of multiple cysteine residues on IKKβ, effectively inhibiting nitric oxide (NO) production without the broad-spectrum cytotoxicity seen in WFA[2].

Mechanistic Divergence and Convergence

Despite their shared alkylation chemistry, the biological outcomes of WFA and Physalin G are distinct. WFA acts as a pleiotropic anticancer agent by driving massive reactive oxygen species (ROS) production, which causes mitochondrial dysfunction, Bcl-2 downregulation, Bax upregulation, and ultimately, apoptosis[1][5].

Conversely, Physalin G functions primarily as a chemopreventive and anti-inflammatory agent. It induces quinone reductase (QR) and suppresses NF-κB signaling via IKKβ inhibition[2]. Furthermore, Physalin G demonstrates notable antimalarial activity against the Plasmodium falciparum W2 clone[6], yet it lacks broad-spectrum antimicrobial activity against bacterial strains like E. coli[3].

Pathway WFA Withaferin A MA Michael Addition (α,β-unsaturated ketone) WFA->MA PHYG Physalin G PHYG->MA IKK IKKβ Alkylation MA->IKK ROS ROS Generation MA->ROS NFKB NF-κB Inhibition IKK->NFKB APOP Apoptosis (Bcl-2↓ / Bax↑) ROS->APOP NFKB->APOP ANTIINF Anti-inflammatory & Antimalarial Effects NFKB->ANTIINF

Fig 1. Shared Michael addition mechanisms and divergent downstream signaling pathways.

Quantitative Efficacy Comparison

To guide dosing and therapeutic window calculations, the following table summarizes the quantitative biological activity of both compounds across validated experimental models.

CompoundBiological Model / TargetActivity Metric (IC₅₀ / LC₅₀)Primary IndicationRef
Withaferin A Melanoma CellsIC₅₀: 1.8 – 6.1 μMApoptosis / Anticancer[5]
Withaferin A Endometrial Cancer (KLE)IC₅₀: 10 μMAnti-proliferation[4]
Physalin G Plasmodium falciparum (W2)IC₅₀: 6.7 ± 0.37 μMAntimalarial[6]
Physalin G Mammalian Cells (Cytotoxicity)LC₅₀: 37.5 ± 7.10 μMCytotoxicity Profiling[6]

Note: Physalin G exhibits a highly favorable selectivity index for antimalarial activity, as its cytotoxic LC₅₀ in mammalian cells (37.5 μM) is significantly higher than its anti-plasmodial IC₅₀ (6.7 μM)[6].

Standardized Experimental Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems . The following methodologies incorporate orthogonal controls to prove causality rather than mere correlation.

Protocol A: Orthogonal Viability & ROS-Dependency Assay

Goal: Determine the IC₅₀ of the compounds while validating whether cytotoxicity is ROS-dependent.

  • Cell Seeding & Pre-treatment: Seed target cells (e.g., melanoma lines) at 104 cells/well in a 96-well plate. Pre-treat designated control wells with 5 mM N-acetylcysteine (NAC) for 1 hour.

    • Causality: NAC replenishes intracellular glutathione, actively neutralizing ROS.

    • Self-Validation: If WFA's cytotoxicity is truly dependent on ROS generation[1], the addition of NAC will shift the IC₅₀ curve significantly to the right. If the curve does not shift, the observed cell death is likely due to non-specific membrane disruption.

  • Compound Exposure: Treat cells with serial dilutions (0.1 μM to 50 μM) of WFA or Physalin G for 24-48 hours.

  • Viability Readout: Measure viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

    • Causality: Steroidal lactones disrupt mitochondrial complex III respiration[5]. Traditional MTT assays rely on mitochondrial reductases, which can produce false-positive viability drops if mitochondria are stressed but the cell is not dead. ATP quantitation provides a direct, unbiased measure of metabolic viability.

Protocol B: Target Alkylation Validation Assay

Goal: Prove that NF-κB inhibition is caused by direct covalent binding (Michael addition) to IKKβ.

  • Lysate Preparation & Decoy Introduction: Prepare whole-cell lysates. Pre-incubate control lysates with 10 mM Dithiothreitol (DTT) for 30 minutes.

    • Causality: DTT contains free thiols that will pre-react with the α,β-unsaturated ketone of Physalin G or WFA, acting as a nucleophilic decoy.

  • Probe Competition: Add 10 μM of the test compound to the lysates, followed by a biotinylated cysteine-reactive probe (e.g., iodoacetamide-biotin).

  • Western Blotting: Pull down IKKβ and blot for biotin.

    • Self-Validation: If the compound successfully alkylates IKKβ[2], it will block the biotin probe from binding, resulting in a blank blot. The DTT control should completely restore probe binding, proving the interaction is strictly dependent on thiol-based Michael addition.

Protocol A Cell Culture Preparation B Pre-treatment: NAC or DTT Control A->B C Compound Exposure (WFA / Physalin G) A->C B->C D ATP-based Viability Assay C->D E Biotin-Cysteine Alkylation Assay C->E F Self-Validated Mechanism Data D->F E->F

Fig 2. Self-validating experimental workflow for target engagement and viability.

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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